2-Methyl-6-(trifluoromethyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJFUQRQUCRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379655 | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261635-93-2 | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-6-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid
CAS Number: 261635-93-2
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a substituted pyridine carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the pyridine ring significantly influences its chemical and physical characteristics.
| Property | Value | Reference |
| CAS Number | 261635-93-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 139-141 °C | |
| Boiling Point | 253.0 ± 40.0 °C (predicted) | |
| Density | 1.414 ± 0.06 g/cm³ (predicted) | |
| pKa | 2.96 ± 0.10 (predicted) | [4] |
| Solubility | Slightly soluble in water. Soluble in acetonitrile and methanol. | [4] |
Synthesis
A widely adopted method for the synthesis of the ethyl ester of this compound is outlined in patent WO2006059103A2.[5] This method, while commonly used, can present challenges with incomplete reaction conversion.[5] The general approach involves the condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with an appropriate trifluoromethyl-containing building block.[5] Subsequent hydrolysis of the resulting ethyl 2-methyl-6-(trifluoromethyl)nicotinate would yield the desired carboxylic acid.
A general workflow for this synthesis is presented below.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
This compound and its derivatives are of interest for their potential interaction with nicotinic acetylcholine receptors (nAChRs).[6] nAChRs are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.[6] Modulation of nAChR activity has therapeutic potential in a range of disorders.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that are implicated in neuroprotection.[7] One of the key pathways activated downstream of these receptors is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] This pathway is central to cell survival and proliferation.
The binding of an agonist, such as a modulator derived from this compound, to the nAChR leads to the opening of the ion channel and an influx of calcium ions (Ca²⁺).[7] The increase in intracellular calcium can, in turn, activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1). Activated Akt proceeds to phosphorylate a variety of downstream targets that promote cell survival and inhibit apoptosis.
Caption: nAChR-mediated PI3K/Akt signaling pathway.
Experimental Protocols
Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate (Illustrative Protocol based on Patent WO2006059103A2)
This protocol is an illustrative example based on the general methodology described in the patent literature.[5] Actual reaction conditions may require optimization.
Materials:
-
(Z)-3-aminobut-2-enoic acid ethyl ester
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Acetic acid
-
Ammonium acetate
-
Toluene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in toluene, add (Z)-3-aminobut-2-enoic acid ethyl ester, acetic acid, and ammonium acetate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Nicotinic Acetylcholine Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive binding assay to determine the affinity of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., α4β2 or α7)
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine)
-
Test compound (this compound or its derivatives)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the different concentrations of the test compound or buffer (for total and non-specific binding).
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable building block in medicinal and agricultural chemistry. Its synthesis, while established, may require optimization to achieve high yields. The compound's potential as a modulator of nicotinic acetylcholine receptors, particularly through the PI3K/Akt signaling pathway, makes it an interesting candidate for further investigation in the context of neuroprotective and other therapeutic applications. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and biological activity of this and related compounds.
References
- 1. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. H33003.09 [thermofisher.com]
- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 5. CN114716320A - Compound, preparation method thereof and application of compound in preparation of fluroxypyr intermediate - Google Patents [patents.google.com]
- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic acid
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, including its chemical properties, synthesis, biological relevance, and safety information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Chemical Identity
The formal IUPAC name for this compound is 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid [1]. It is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position[2].
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 205.13 g/mol | [1][3] |
| Melting Point | 139-141 °C | [4] |
| Boiling Point | 253.0 ± 40.0 °C (at 760 Torr) | [4] |
| Density | 1.414 ± 0.06 g/cm³ | [4] |
| Water Solubility | 4.7 g/L at 25°C (Slightly soluble) | [2][3][4] |
| Appearance | White to cream crystals or powder | [5] |
Synthesis and Reactivity
This compound is primarily used as a pharmaceutical intermediate[2][3][4]. Several synthetic strategies can be employed for its preparation:
-
From Nicotinic Acid: A common approach involves the methylation of a nicotinic acid precursor followed by trifluoromethylation using appropriate reagents[2].
-
Multi-step Synthesis: This involves the formation of an intermediate compound which then undergoes subsequent reactions to introduce the methyl and trifluoromethyl groups onto the pyridine ring[2].
-
Catalytic Methods: The use of transition metal catalysts can improve the yield and selectivity of the synthesis[2].
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid [6]
This protocol describes two different synthetic methods.
Method 1:
-
Initial Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and a three-way cock, charge 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 ml of methanol.
-
Addition of Triethylamine: Stir the mixture and cool it in an ice water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise.
-
Catalyst and Hydrogenation: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst. Subsequently, replace the nitrogen with hydrogen and attach a balloon filled with hydrogen.
-
Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Work-up: Monitor the reaction by liquid chromatography. Once the starting material is consumed, stop the reaction. Evaporate the methanol. Add 100 ml of water to dissolve the residue while maintaining the internal temperature at approximately 15°C.
-
Crystallization: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.
-
Isolation: Age the mixture for about one hour at the same temperature, then filter the product. Wash the filter cake with 25 ml of cold water.
-
Drying: Dry the product in an oven at 50°C to obtain 6-trifluoromethyl nicotinic acid as an off-white powder (crude yield: 90.4%).
Method 2:
-
Initial Reaction: To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol), add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at a temperature below -5°C.
-
Reflux: Gradually raise the temperature of the reaction mixture and heat under reflux for 3 hours.
-
Hydrolysis: Add 3 ml of water to the reaction solution and heat to reflux for an additional 30 minutes.
-
Work-up: Concentrate the mixture under reduced pressure. Wash the residue five times with 20 ml of methylene chloride. Dissolve the product in 50 ml of water.
-
Precipitation: Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product. Wash the product with water under repulping with heating, followed by filtration and another water wash.
-
Drying: Dry the product to obtain 7.03 g of 6-trifluoromethyl nicotinic acid (42.8% yield).
Biological Activity and Applications
This compound serves as a crucial building block in the synthesis of various therapeutic agents and agrochemicals[2]. Its structural similarity to nicotinic acid (Vitamin B3) suggests potential interactions with biological pathways involving nicotinic acid and its derivatives.
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex active pharmaceutical ingredients[2].
-
Research Tool: This compound is utilized in studies exploring the interactions of nicotinic acetylcholine receptors (nAChRs) and their related biological pathways[2]. Investigations into its binding affinity for these receptors indicate its potential as a modulator in neurological research[2].
-
Metabolic Studies: Research is conducted to assess its metabolic pathways in vivo, which provides insights into its pharmacokinetics[2].
Derivatives of trifluoromethyl-substituted nicotinic acids have shown promise in various therapeutic areas, including as RNase H dual inhibitors and for their potential in managing dyslipidemia and cancer progression through the inhibition of carbonic anhydrase III[7].
Signaling Pathways
Nicotinic acid and its analogs can influence various cellular signaling pathways. The activation of the α7 nicotinic acetylcholine receptor (α7 nAChR) by nicotine, for example, has been shown to trigger downstream signaling cascades. A key pathway involves the cooperation of the Ras/Raf-1/MEK1/ERK and the JAK-2/STAT-3 pathways[8]. This leads to the nuclear transactivation of STAT-3, which is involved in cellular proliferation and survival.
Caption: Signaling downstream of the α7 nicotinic acetylcholine receptor.
Safety and Handling
This compound is associated with several hazards. The Globally Harmonized System (GHS) classifications are summarized below.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing[4].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
-
P405: Store locked up[4].
References
- 1. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 261635-93-2 [smolecule.com]
- 3. This compound | 261635-93-2 [chemicalbook.com]
- 4. This compound | 261635-93-2 [amp.chemicalbook.com]
- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 8. Receptor-mediated tobacco toxicity: cooperation of the Ras/Raf-1/MEK1/ERK and JAK-2/STAT-3 pathways downstream of alpha7 nicotinic receptor in oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details its molecular structure, physicochemical properties, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related nicotinic acid derivatives. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel nicotinic acid analogs.
Molecular Structure and Identification
This compound is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a methyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring. These substitutions significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its chemical reactivity and biological activity.
The definitive identification of this compound is established through its unique molecular identifiers:
| Identifier | Value |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[1] |
| CAS Number | 261635-93-2[1] |
| Molecular Formula | C₈H₆F₃NO₂[1] |
| Molecular Weight | 205.13 g/mol [1] |
| Canonical SMILES | CC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
| InChI | InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10,11)/h2-3H,1H3,(H,13,14)[1] |
| InChIKey | ODWJFUQRQUCRJZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Melting Point | 139-141 °C | [2] |
| Boiling Point (Predicted) | 253.0 ± 40.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.414 ± 0.06 g/cm³ | [2] |
| Water Solubility | Slightly soluble (4.7 g/L at 25 °C) | [2][3] |
| pKa (Predicted) | 2.51 ± 0.25 | [2] |
| Appearance | White to cream crystals or powder | [4][5] |
Synthesis and Characterization
For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid has been reported via the hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid in the presence of a palladium catalyst, followed by acidification to precipitate the product[6]. A similar strategy could potentially be adapted for the synthesis of the 2-methyl derivative.
A general workflow for the synthesis and purification of such a compound is outlined below:
Figure 1: A generalized workflow for the synthesis, purification, and characterization of a substituted nicotinic acid derivative.
Spectroscopic Characterization (Hypothetical Data)
Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of nicotinic acid and related compounds, the following characteristic signals can be predicted.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the carbons of the pyridine ring (with those closer to the trifluoromethyl and carboxylic acid groups shifted downfield), the methyl carbon, and the quartet characteristic of the trifluoromethyl carbon due to C-F coupling.
3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
A product specification sheet from a commercial supplier indicates that the FT-IR spectrum of their this compound conforms to its structure[4][5]. Key expected vibrational bands would include:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carbonyl of the carboxylic acid (around 1700 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and methyl groups.
-
Strong C-F stretching bands characteristic of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).
3.1.3. Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 205.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, its structural similarity to nicotinic acid suggests potential interactions with biological systems, particularly nicotinic acetylcholine receptors (nAChRs) and pathways involved in inflammation.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[7][8] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger downstream signaling cascades that are implicated in neuroprotection.[9][10] It is hypothesized that this compound may act as a modulator of these receptors.
The activation of nAChRs by an agonist leads to an influx of cations, primarily Na⁺ and Ca²⁺. The resulting increase in intracellular Ca²⁺ can initiate a variety of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to promote cell survival and inhibit apoptosis.[9][10]
Figure 2: A simplified representation of the nicotinic acetylcholine receptor (nAChR) signaling pathway leading to neuroprotection.
Anti-inflammatory Effects
Nicotinic acid is known to exert anti-inflammatory effects, in part through the G-protein coupled receptor GPR109A.[11] Activation of this receptor can suppress the production of pro-inflammatory chemokines and cytokines. Studies have shown that nicotinic acid can reduce the secretion of TNF-α, IL-6, and MCP-1 in monocytes and adipocytes.[11][12] It is plausible that this compound could exhibit similar anti-inflammatory properties by modulating these pathways.
Antimicrobial Activity
Isonicotinic acid derivatives, such as the anti-tuberculosis drug isoniazid, are well-known for their antimicrobial properties.[13] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential microbial metabolic pathways. The presence of a lipophilic methyl group and an electron-withdrawing trifluoromethyl group in this compound could enhance its ability to cross microbial cell membranes and interact with intracellular targets, suggesting potential as an antimicrobial agent.[13]
Experimental Protocols
Detailed, validated experimental protocols for this compound are not available in the public domain. However, standard methodologies for the characterization and biological evaluation of small molecules would be applicable.
General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D correlation spectra (e.g., COSY, HSQC).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Preparation of Compound Dilutions: Prepare a serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
This compound is a compound with a well-defined molecular structure and predictable physicochemical properties. While its biological activities have not been extensively studied, its structural relationship to nicotinic acid and other bioactive pyridine derivatives suggests its potential as a modulator of nicotinic acetylcholine receptors and as a candidate for anti-inflammatory and antimicrobial applications. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational framework to support such research endeavors.
References
- 1. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 261635-93-2 [chemicalbook.com]
- 3. This compound | 261635-93-2 [amp.chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-Methyl-6-(trifluormethyl)-nicotinsäure, 97 %, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Guide: Physical Properties of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its physical properties is critical for its application in chemical synthesis, process development, and formulation. This document provides a comprehensive overview of the key physical and chemical properties of this compound, details the experimental methodologies for their determination, and illustrates a general synthetic logic.
Chemical Identity and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below. These properties dictate its behavior in various chemical and physical processes.
Table 1: Core Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[2] |
| CAS Number | 261635-93-2[2] |
| Molecular Formula | C₈H₆F₃NO₂[2] |
| Molecular Weight | 205.13 g/mol [2] |
| Physical Appearance | White to cream or yellow to pale brown solid (powder/crystals)[1] |
Table 2: Quantitative Physical Data
| Parameter | Value | Conditions |
| Melting Point | 139-141 °C | Not Specified |
| Boiling Point | 253.0 ± 40.0 °C | Predicted at 760 Torr |
| Density | 1.414 ± 0.06 g/cm³ | Predicted at 20 °C, 760 Torr |
| Water Solubility | 4.7 g/L | Slightly soluble at 25 °C[1] |
| pKa | 2.51 ± 0.25 | Predicted |
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard experimental methodologies for measuring the key parameters listed above.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3]
Methodology: Capillary Melting Point [4]
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[5]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer bulb and the sample should be at the same level.[4]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. A preliminary, rapid heating can be performed to find an approximate melting point before a more careful, slower determination is conducted.
Solubility Determination
Solubility data is essential for designing reaction conditions, extractions, and formulations. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[6]
Methodology: Visual Assessment in a Test Tube [7][8]
-
Preparation: A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.[7]
-
Solvent Addition: A measured volume of the solvent (e.g., water) is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7]
-
Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[6]
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble if no solid particles (or only a few granules) remain.[6]
-
Classification: Based on the amount of solute that dissolves in a given volume of solvent, the solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound is water-insoluble, subsequent tests can be performed with aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional groups, respectively.[9]
pKa Determination
The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a carboxylic acid like this compound, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Methodology: Potentiometric Titration [10][11]
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[12]
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[12]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This point is identified as the inflection point in the curve.[11] Multiple titrations are performed to ensure accuracy.[12]
Synthetic Pathway and Logic
The synthesis of substituted nicotinic acids like the target compound can be approached through various strategies. A common and logical method involves the functionalization of a pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo ring construction. The workflow below illustrates a generalized approach where a precursor molecule is converted to the final acid.
Caption: Generalized workflow for the synthesis of the target acid.
This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (-COOH). This represents a direct and efficient method for arriving at the final product from a readily available precursor.
Conclusion
The physical properties of this compound define its utility as a chemical intermediate. The data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, development, and application of this and related compounds. Adherence to standardized methodologies for property determination is essential for ensuring data quality, reproducibility, and successful outcomes in research and development endeavors.
References
- 1. This compound | 261635-93-2 [amp.chemicalbook.com]
- 2. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. byjus.com [byjus.com]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and related physicochemical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2). This compound is a key intermediate in the pharmaceutical and agrochemical industries, making a thorough understanding of its solubility essential for process development, formulation, and biological studies.
Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 6-position.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3] |
| Molecular Weight | 205.13 g/mol | [1][3] |
| CAS Number | 261635-93-2 | [1][2] |
| Appearance | Pale yellow to brownish powder/crystals | [1][2][4] |
| Melting Point | 139-141 °C | [1][2] |
| Boiling Point | 253.0 ± 40.0 °C (at 760 Torr) | [1][2] |
| Density | 1.414 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [2] |
| pKa (Predicted) | 2.51 ± 0.25 | [1][2] |
Solubility Data
The solubility of this compound is influenced by its molecular structure, which contains both lipophilic (methyl and trifluoromethyl groups) and hydrophilic (carboxylic acid) moieties. The electron-withdrawing nature of the trifluoromethyl group impacts the acidity and overall polarity of the molecule.[1]
| Solvent | Solubility | Temperature | Notes |
| Water | 4.7 g/L | 25 °C | Classified as slightly soluble.[1][2][5][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Not Specified | Expected to be soluble due to the polar aprotic nature of DMSO.[1] |
| Ethanol | Soluble (qualitative) | Not Specified | Expected to have moderate solubility in this polar protic solvent.[1] |
| Methanol | Slightly Soluble (qualitative) | Not Specified | Expected to have moderate solubility.[1] |
| Acetone | Slightly Soluble (qualitative) | Not Specified | Expected to have moderate solubility.[1] |
| Acetonitrile | Slightly Soluble (qualitative) | Not Specified | Limited solubility has been reported.[1] |
Experimental Protocol: Gravimetric Solubility Determination
While specific experimental details for this exact compound are not extensively published, a standard and reliable method for determining the solubility of a solid compound in a solvent is the gravimetric method. A general protocol is described below.
Principle
This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature. A known volume of the saturated solution is then carefully separated, the solvent is evaporated, and the mass of the remaining solid solute is measured.
Apparatus and Reagents
-
This compound (solute)
-
Selected solvent(s)
-
Thermostatic shaker bath or magnetic stirrer with a temperature controller
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (readable to 0.1 mg)
-
Vials or flasks for equilibration
-
Pre-weighed glass vials for drying
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated.[7] Gentle agitation helps to speed up this process.
-
Phase Separation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed drying vial.
-
Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, use a vacuum desiccator.
-
Mass Determination: Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it on the analytical balance.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant taken
The following diagram illustrates the general workflow for this experimental protocol.
Factors Influencing Solubility
The solubility profile of this compound is a result of the interplay between its structural features and the properties of the solvent.
-
Compound Structure:
-
-COOH (Carboxylic Acid) Group: This is a polar, hydrophilic group capable of hydrogen bonding, which promotes solubility in polar, protic solvents like water and ethanol.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
-CF₃ (Trifluoromethyl) Group: This is a strongly electron-withdrawing and lipophilic group. It reduces water solubility compared to unsubstituted nicotinic acid.[1]
-
-CH₃ (Methyl) Group: This is a nonpolar, lipophilic group that contributes to lower solubility in water.
-
-
Solvent Properties:
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group, leading to moderate solubility.[1]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. The high polarity of DMSO makes it a good solvent for this compound.[1] Acetonitrile shows more limited solubility.[1]
-
The logical relationship between these factors is visualized in the diagram below.
References
- 1. Buy this compound | 261635-93-2 [smolecule.com]
- 2. This compound | 261635-93-2 [amp.chemicalbook.com]
- 3. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 10 g | Request for Quote [thermofisher.com]
- 5. This compound | 261635-93-2 [chemicalbook.com]
- 6. This compound | 261635-93-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key building block in pharmaceutical and agrochemical research. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups imparts specific spectroscopic signatures that are crucial for its identification and characterization.
Molecular Formula: C₈H₆F₃NO₂[1]
Molecular Weight: 205.13 g/mol [1]
Spectroscopic Data Summary
While comprehensive, publicly available experimental spectra for this compound are limited, the following tables summarize the expected and, where available, reported spectroscopic data. This information is compiled from an analysis of the compound's structural features and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | broad singlet | Chemical shift is concentration and solvent dependent. |
| Pyridine-H (2) | 7.5 - 8.5 | doublet | Coupling to the adjacent pyridine proton. |
| -CH₃ | 2.5 - 2.8 | singlet |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 175 | |
| Pyridine-C (quaternary) | 150 - 165 | Includes carbons attached to the methyl, trifluoromethyl, and carboxylic acid groups. |
| Pyridine-CH | 120 - 140 | |
| -CF₃ | 120 - 130 | Quartet due to C-F coupling. |
| -CH₃ | 18 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A product specification sheet confirms the identity of this compound by Fourier-Transform Infrared (FTIR) spectroscopy.[2] The characteristic absorption bands are expected in the following regions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak |
| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |
| C=C and C=N stretch (Pyridine ring) | 1450 - 1600 | Medium |
| C-F stretch (Trifluoromethyl) | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Ion | Expected m/z | Notes |
| [M]+• | 205 | Molecular Ion |
| [M-OH]+ | 188 | Loss of hydroxyl radical |
| [M-COOH]+ | 160 | Loss of carboxyl group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a key synthetic pathway for 2-Methyl-6-(trifluoromethyl)nicotinic acid, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthesis of the target molecule through the formation and subsequent hydrolysis of its ethyl ester. The presented methodologies are based on published patent literature and scientific reports, offering a practical resource for laboratory-scale preparation.
Overview of the Synthetic Pathway
The primary synthetic route to this compound involves a two-stage process:
-
Hantzsch-type pyridine synthesis: Condensation of (Z)-3-aminobut-2-enoic acid ethyl ester with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to form the pyridine ring of the intermediate, ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product, this compound.
This approach builds the core heterocyclic structure with the desired substituents in a convergent manner.
Synthesis of Key Intermediates
(Z)-3-Aminobut-2-enoic acid ethyl ester
This vinylogous ester is a crucial building block for the pyridine ring formation. It can be synthesized from readily available starting materials.
Reaction Scheme:
Experimental Protocol (General):
A common method for the preparation of (Z)-3-aminobut-2-enoic acid ethyl ester involves the reaction of ethyl acetoacetate with an ammonia source, such as ammonia or ammonium acetate.[1] The reaction is typically carried out in a suitable solvent like ethanol.
| Parameter | Value/Conditions |
| Reactants | Ethyl acetoacetate, Ammonia or Ammonium Acetate |
| Solvent | Ethanol |
| Temperature | Varies, often reflux |
| Reaction Time | Several hours |
| Work-up | Removal of solvent, followed by distillation or recrystallization |
Note: The stereoselectivity of this reaction is important, and the (Z)-isomer is the desired product for the subsequent condensation.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This fluorinated building block provides the trifluoromethyl group and the remaining carbons for the pyridine ring.
Reaction Scheme:
Experimental Protocol:
The synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be achieved by the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a base.[2]
| Parameter | Value/Conditions |
| Reactants | Trifluoroacetyl chloride, Vinyl ethyl ether |
| Base | Organic base (e.g., N-methylmorpholine or N-methylimidazole) |
| Solvent | Aprotic organic solvent (e.g., dichloromethane) |
| Temperature | Typically low to ambient temperature |
| Work-up | Aqueous wash, drying of the organic phase, and solvent removal |
Core Synthesis: Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
The central step in this pathway is the condensation of the two key intermediates to form the substituted pyridine ring. This reaction is a variation of the Hantzsch pyridine synthesis.
References
A Technical Guide to the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-Methyl-6-(trifluoromethyl)nicotinic acid represent a promising class of compounds with a wide spectrum of biological activities. Their unique structural features, combining a substituted pyridine ring with a trifluoromethyl group, have attracted significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutic agents based on this scaffold.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data for Nicotinic Acid Derivatives as COX Inhibitors
While specific IC50 values for this compound derivatives are not extensively available in publicly accessible literature, studies on structurally related nicotinic acid analogs provide valuable insights into their potential as COX inhibitors. The following table summarizes the COX inhibitory activity of various nicotinic acid derivatives.
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Nicotinate Derivatives | 3b | 9.24 | 0.15 | 61.6 | [1] |
| 3e | 10.21 | 0.16 | 63.8 | [1] | |
| 4c | 11.52 | 0.09 | 128.0 | [1] | |
| 4f | 12.83 | 0.08 | 160.4 | [1] | |
| Trifluoromethyl-pyrazole-carboxamides | 3b | 0.46 | 3.82 | 0.12 | [2] |
| 3d | - | 4.92 | - | [2] | |
| 3g | - | 2.65 | - | [2] | |
| Reference Drugs | Celecoxib | 15.2 | 0.08 | 190.0 | [1] |
| Diclofenac | 1.25 | 0.21 | 5.95 | [1] | |
| Indomethacin | 0.78 | 0.53 | 1.47 | [1] |
Note: The data presented is for nicotinic acid derivatives and trifluoromethyl-containing compounds, which may serve as a predictive reference for the potential activity of this compound derivatives.
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of nicotinic acid derivatives are often mediated by the inhibition of pro-inflammatory signaling pathways. Activation of receptors like GPR109A by nicotinic acid analogs can lead to a decrease in the production of inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Derivatives of nicotinic acid have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The trifluoromethyl group in the target compounds may enhance their antimicrobial properties.
Quantitative Data for Nicotinic Acid and Related Heterocyclic Derivatives
Specific minimum inhibitory concentration (MIC) data for this compound derivatives is limited. However, studies on related nicotinohydrazide and other heterocyclic structures provide an indication of their potential antimicrobial efficacy.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Nicotinohydrazide | A | P. aeruginosa | 0.063 | 0.125 | [3] |
| B | VRE | 0.063 | 0.125 | [3] | |
| B | C. albicans | - | 0.125 | [3] | |
| C | VRE | 0.063 | 0.125 | [3] | |
| D | A. nigre | 0.063 | 0.125 | [3] | |
| Phenylalanine Derivatives | 1e | Gram-positive bacteria | ≤56.2 | - | [4] |
| 1e | Gram-negative bacteria | ≤56.2 | - | [4] | |
| 1e | C. albicans | ≤56.2 | - | [4] |
Note: VRE - Vancomycin-resistant Enterococci. The data is for related heterocyclic compounds and may not be directly representative of the target scaffold.
Neuroprotective Activity
A significant area of interest is the neuroprotective potential of nicotinic acid derivatives. Their mechanism of action often involves the modulation of nicotinic acetylcholine receptors (nAChRs) and the activation of downstream pro-survival signaling pathways.
Signaling Pathway: nAChR-Mediated Neuroprotection
Activation of nAChRs, particularly the α7 subtype, by nicotinic agonists can trigger a signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to promote cell survival by inhibiting apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.
Beyond direct nAChR agonism, some nicotinic acid derivatives may exert neuroprotective effects through other mechanisms, such as modulation of other receptor systems or by exhibiting antioxidant properties. However, the nAChR-PI3K/Akt axis is currently the most well-characterized pathway for this class of compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.
In Vitro Anti-inflammatory Assay: COX Inhibition
Methodology:
The capacity of the synthesized compounds to inhibit ovine COX-1 and COX-2 is assessed using an enzyme immunoassay (EIA) kit.[5]
-
Compound Preparation: Stock solutions of test compounds are prepared in DMSO.
-
Assay Procedure: The assay is conducted in a 96-well plate following the manufacturer's protocol.
-
Data Analysis: IC50 values, the concentration of the compound that causes 50% inhibition of the enzyme activity, are determined from the concentration-response curves.
-
Reference Drugs: Celecoxib, diclofenac, and indomethacin are typically used as reference compounds.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Methodology:
This model is a standard method to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the rats.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Methodology:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution is a common method.
-
Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion
Derivatives of this compound constitute a versatile scaffold with significant potential for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antimicrobial, and neuroprotective activities warrant further investigation. The data and protocols presented in this guide aim to facilitate ongoing research efforts in this promising area of drug discovery. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable research tool and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests potential interactions with biological pathways modulated by this essential nutrient, particularly nicotinic acetylcholine receptors and the G-protein coupled receptor GPR109A. The presence of a trifluoromethyl group is known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives attractive for drug discovery programs.[2][3][4][5][6]
This technical guide provides a comprehensive overview of the known properties of this compound, detailed synthetic procedures, and representative experimental protocols for its biological characterization. While specific quantitative biological data for this compound is not extensively available in public literature, this guide offers the necessary methodological framework for researchers to investigate its potential pharmacological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 261635-93-2 | [7] |
| Molecular Formula | C₈H₆F₃NO₂ | [7] |
| Molecular Weight | 205.13 g/mol | [7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 143-153 °C | |
| Solubility | Slightly soluble in water (approx. 4.7 g/L at 25°C) | [2] |
| pKa | Predicted: 2.51 ± 0.25 |
Synthesis of this compound
The following is a representative synthetic protocol for the preparation of this compound, adapted from patent literature. This multi-step synthesis involves the formation of a key precursor, this compound ethyl ester, followed by hydrolysis.
Experimental Protocol: Synthesis of this compound ethyl ester
This procedure is adapted from a patented method for the synthesis of the ethyl ester precursor.
-
Reaction Setup: To a solution of ethyl (Z)-3-aminobut-2-enoate (1 equivalent) in a suitable solvent such as ethanol, add 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.1 equivalents).
-
Cyclization: The reaction mixture is heated at reflux for a period of 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound ethyl ester.
Experimental Protocol: Hydrolysis to this compound
-
Hydrolysis: The purified this compound ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. To this solution, an excess of a base, such as sodium hydroxide (2-3 equivalents), is added.
-
Reaction Monitoring: The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the hydrolysis is complete, as monitored by TLC.
-
Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to approximately 2-3 with a strong acid, such as 1M hydrochloric acid. This will precipitate the carboxylic acid.
-
Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
References
The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative, is emerging as a highly versatile scaffold in medicinal chemistry. Its unique structural features, combining the bioisosteric properties of the trifluoromethyl group with the established pharmacological relevance of the nicotinic acid core, have positioned it as a valuable starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of anticancer, anti-inflammatory, and antiviral agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate further research and drug development efforts.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] Nicotinic acid (niacin) and its derivatives are known to exhibit a wide range of biological activities.[2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[2] The strategic combination of these features in this compound (Figure 1) creates a powerful building block for medicinal chemists. This compound serves as a key pharmaceutical intermediate in the synthesis of a variety of bioactive molecules.[1]
Therapeutic Potential and Applications
Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail the existing research and potential future directions.
Anticancer Activity
Recent studies have highlighted the potential of nicotinic acid derivatives in oncology. A series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides, which share the 2-methyl-6-substituted nicotinoyl core, have been synthesized and evaluated for their anti-tumor activity.[3]
These compounds have been shown to upregulate the expression of Nur77, an orphan nuclear receptor involved in apoptosis.[3] The binding of these derivatives to Nur77 triggers its nuclear export, leading to the induction of apoptosis in cancer cells.[3] This suggests a promising therapeutic strategy for various cancers.
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// Edges Derivative -> Nur77_nucleus [label="Upregulates and binds to"]; Nur77_nucleus -> Nur77_cytoplasm [label="Nuclear Export"]; Nur77_cytoplasm -> Bcl2 [label="Inhibits"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed]; Nur77_cytoplasm -> Apoptosis [label="Induces"]; }
Diagram 1: Proposed mechanism of anticancer activity via Nur77 modulation.The synthesized semicarbazide and thiosemicarbazide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for the most potent compounds are summarized in the table below.
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | HGC-27 (IC50, µM) |
| 9h | - | - | 1.40 |
| 9u | - | - | 4.56 |
| Table 1: In vitro anticancer activity of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives.[3] |
Anti-inflammatory Potential
Nicotinic acid is known for its anti-inflammatory properties, mediated in part through the GPR109A receptor.[4] While direct studies on the anti-inflammatory effects of this compound derivatives are limited, the structural similarity suggests a high potential for this class of compounds to modulate inflammatory pathways. Future research in this area is warranted.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both its DNA polymerase and ribonuclease H (RNase H) functions.[5][6] This dual inhibition is a promising strategy to overcome drug resistance.
These compounds act as allosteric inhibitors, binding to a site distinct from the active site of the enzyme.[6] This mode of action can be effective against viral strains that have developed resistance to active site inhibitors.
// Nodes Derivative [label="2-Amino-6-(trifluoromethyl)nicotinic\nacid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIV_RT [label="HIV-1 Reverse Transcriptase", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerase_Activity [label="DNA Polymerase Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNase_H_Activity [label="Ribonuclease H Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Viral_Replication [label="Viral Replication", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Derivative -> HIV_RT [label="Allosteric Binding"]; HIV_RT -> Polymerase_Activity [label="Catalyzes"]; HIV_RT -> RNase_H_Activity [label="Catalyzes"]; Polymerase_Activity -> Viral_Replication; RNase_H_Activity -> Viral_Replication; HIV_RT -> Viral_Replication [style=invis]; // for layout Derivative -> Polymerase_Activity [label="Inhibits", color="#EA4335"]; Derivative -> RNase_H_Activity [label="Inhibits", color="#EA4335"]; }
Diagram 2: Dual inhibition of HIV-1 Reverse Transcriptase.Several 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent inhibition of HIV-1 RT RNase H function and viral replication in cell-based assays.
| Compound | RNase H IC50 (µM) |
| 21 | 14 |
| Table 2: In vitro anti-HIV-1 activity of a lead 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative.[6] |
Experimental Protocols
The following protocols are adapted from published procedures for the synthesis of bioactive derivatives from similar nicotinic acid precursors and can serve as a starting point for the derivatization of this compound.
General Procedure for Amide Synthesis
This protocol describes a general method for the synthesis of amides from this compound.
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// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; }
Diagram 3: General workflow for amide synthesis.Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine or other suitable base
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride.[7][8]
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) and triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Synthesis of Semicarbazide/Thiosemicarbazide Derivatives (Anticancer)
This protocol is adapted from the synthesis of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides/thiosemicarbazides.[3]
Materials:
-
2-Methyl-6-(trifluoromethyl)nicotinohydrazide (can be synthesized from the corresponding methyl ester and hydrazine hydrate)
-
Appropriate isocyanate or isothiocyanate
-
Anhydrous ethanol or THF
Procedure:
-
To a solution of 2-Methyl-6-(trifluoromethyl)nicotinohydrazide (1.0 eq) in anhydrous ethanol, add the corresponding isocyanate or isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired semicarbazide or thiosemicarbazide derivative.
Conclusion and Future Perspectives
This compound is a promising and versatile scaffold for the development of novel therapeutic agents. The presence of the trifluoromethyl group imparts favorable pharmacokinetic properties, while the nicotinic acid core provides a well-established platform for biological activity. The demonstrated anticancer and potential anti-inflammatory and antiviral applications highlight the broad therapeutic potential of its derivatives.
Future research should focus on:
-
Synthesizing and screening a broader library of derivatives to establish comprehensive structure-activity relationships.
-
Investigating the detailed mechanisms of action and identifying specific molecular targets for the most potent compounds.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo studies.
The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field and to accelerate the discovery and development of new medicines based on the this compound scaffold.
References
- 1. This compound | 261635-93-2 [amp.chemicalbook.com]
- 2. Buy this compound | 261635-93-2 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]
- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pschemicals.com [pschemicals.com]
- 8. 2-Methyl-6-(trifluoromethyl)nicotinoyl chloride | 261635-98-7 [sigmaaldrich.com]
The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. When incorporated into the nicotinic acid scaffold, the CF3 group exerts profound effects on lipophilicity, metabolic stability, and target binding affinity, making it a critical tool in the design of novel therapeutics. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in nicotinic acid derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex relationships to support drug discovery and development efforts.
Introduction: The "Super-Methyl" in Drug Design
Nicotinic acid, or vitamin B3, and its derivatives are vital in various physiological processes and serve as the foundation for drugs treating conditions like dyslipidemia. However, the inherent properties of the parent molecule often necessitate structural modifications to optimize its therapeutic potential. The introduction of a trifluoromethyl (CF3) group is a premier strategy in this endeavor.
Often dubbed a "super-methyl" group, the CF3 moiety is far more than a simple steric equivalent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful modulator of a drug candidate's profile.[1] In the context of nicotinic acid derivatives, the strategic placement of a CF3 group can enhance membrane permeability, block metabolic pathways, and fine-tune interactions with biological targets, ultimately leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2]
Impact on Physicochemical Properties
The introduction of a trifluoromethyl group dramatically alters the physicochemical landscape of a nicotinic acid derivative. These changes are fundamental to its enhanced biological performance.
Lipophilicity
Table 1: Physicochemical Properties of Nicotinic Acid and a Trifluoromethylated Derivative
| Compound | Molecular Formula | cLogP | pKa (Predicted) |
| Nicotinic Acid | C6H5NO2 | 0.36[3] | 4.85[3] |
| 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | 1.3 | 2.96[5] |
| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | C7H3F4NO2 | 1.9377[4] | - |
Electronic Effects
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[6] When attached to the pyridine ring of nicotinic acid, it lowers the pKa of the carboxylic acid group, making it a stronger acid.[7] For example, the predicted pKa of 6-(trifluoromethyl)nicotinic acid is 2.96, significantly lower than the 4.85 of nicotinic acid.[3][5] This alteration in acidity can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.
Metabolic Stability
One of the most significant advantages of the CF3 group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, a major metabolic pathway can be blocked, leading to a longer drug half-life and improved bioavailability.[2] For example, studies on 3-(trifluoromethyl)pyridine have shown that the CF3 group confers increased resistance to enzymatic breakdown.[2][8]
Table 2: Expected Impact of Trifluoromethylation on Metabolic Stability Parameters
| Parameter | Molecule without CF3 Group | Molecule with CF3 Group | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bond resists enzymatic cleavage, slowing down metabolism.[2] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolism leads to a lower rate of clearance by the liver. |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites. |
Synthesis of Trifluoromethylated Nicotinic Acid Derivatives
The synthesis of nicotinic acid derivatives bearing a trifluoromethyl group often involves building the pyridine ring from acyclic fluorinated precursors. Several efficient routes have been developed to access these valuable intermediates.
A notable example is the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. One common strategy involves a Vilsmeier-type reaction of ethyl 4,4,4-trifluoro-acetoacetate followed by cyclization with an ammonia source. An alternative, simplified approach utilizes an aldol condensation. These methods provide access to key intermediates for the synthesis of biologically active molecules, such as COMT inhibitors.[9]
Caption: Logical relationship of CF3 group properties to therapeutic outcomes.
Experimental Protocols
Synthesis of Ethyl 2-(trifluoromethyl)nicotinate
This protocol is adapted from the literature describing a two-step synthesis. [9] Step 1: Vinylogous Vilsmeier Reaction
-
To a solution of ethyl 4,4,4-trifluoro-acetoacetate in an appropriate solvent (e.g., dichloromethane), add a Vilsmeier reagent (e.g., formed from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for a specified time until the formation of the dienyl aldehyde intermediate is complete, as monitored by TLC or HPLC.
-
Quench the reaction with an aqueous solution (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
Step 2: Aromatization with Ammonia
-
Dissolve the purified dienyl aldehyde intermediate in a suitable solvent mixture (e.g., methanol and aqueous ammonium hydroxide).
-
Heat the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours.
-
Monitor the reaction for the formation of the pyridine ring.
-
Upon completion, cool the reaction mixture and extract the product, ethyl 2-(trifluoromethyl)nicotinate.
-
Purify the final product by recrystallization or column chromatography.
In Vitro Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a test compound using liver microsomes. [10][11][12]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare working solutions of the test compound and positive controls (e.g., dextromethorphan, midazolam) in a suitable solvent (e.g., DMSO, acetonitrile), ensuring the final organic solvent concentration in the incubation is low (<1%).
-
Prepare an NADPH regenerating system solution in the phosphate buffer.
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to a final concentration of 1 µM and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.
-
COMT Inhibition Assay
This is a generalized fluorescence-based assay for determining the IC50 value of a COMT inhibitor. [13][14]
-
Reagents and Materials:
-
Recombinant human soluble COMT (S-COMT).
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A fluorescent substrate for COMT (e.g., 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one, 3-BTD).
-
Magnesium chloride (MgCl2) as a cofactor.
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
Phosphate-buffered saline (PBS, pH 7.4).
-
Test compound (inhibitor) dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing S-COMT, MgCl2, DTT, the fluorescent substrate, and varying concentrations of the test compound in PBS buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Initiate the reaction by adding SAM.
-
Allow the reaction to proceed at 37°C for a defined time (e.g., 6 minutes).
-
Terminate the reaction by adding an ice-cold solution of acetonitrile with 1% formic acid.
-
Measure the fluorescence of the methylated product at the appropriate excitation and emission wavelengths (e.g., 390/510 nm for the product of 3-BTD).
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the design of nicotinic acid derivatives for therapeutic applications. Its ability to enhance lipophilicity, block metabolic degradation, and modulate electronic properties allows for the fine-tuning of drug candidates to achieve improved pharmacokinetic profiles and greater efficacy. The continued development of synthetic methodologies for the introduction of the CF3 group and a deeper understanding of its influence on biological activity will undoubtedly lead to the discovery of novel and improved nicotinic acid-based drugs. This guide provides a foundational understanding of these principles for researchers dedicated to advancing the field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mercell.com [mercell.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 2-Methyl-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS No. 261635-93-2), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.13 g/mol | [1] |
| CAS Number | 261635-93-2 | [1] |
| Appearance | Solid | [2] |
| Solubility in Water | 4.7 g/L at 25°C (Slightly soluble) | [3][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
Signal Word: Warning[2]
Experimental Protocols for Safety Assessment
The hazard classifications listed above are typically determined through standardized toxicological studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific experimental reports for this compound are not publicly available, the methodologies for assessing each endpoint are outlined below.
Methodologies for Toxicological Assessment:
-
Acute Oral, Dermal, and Inhalation Toxicity: These studies are generally performed following OECD Guidelines 420, 402, and 403, respectively. They involve the administration of the substance to laboratory animals (typically rats or rabbits) via the relevant route of exposure. The studies are designed to determine the dose at which mortality or significant toxicity is observed.
-
Skin Irritation: Assessed using methods such as OECD Guideline 404. This involves applying the substance to the skin of a test animal (usually a rabbit) and observing for signs of irritation, such as redness, swelling, and inflammation, over a specified period.
-
Eye Irritation: Typically evaluated using OECD Guideline 405. The substance is instilled into the eye of a test animal, and the degree of irritation to the cornea, iris, and conjunctiva is assessed over time.
-
Specific Target Organ Toxicity (Single Exposure): This is often determined from observations made during acute toxicity studies, in line with OECD Guideline 407. It involves histopathological examination of organs and tissues to identify any adverse effects.
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure adequate ventilation to control airborne concentrations.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][5]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene Practices:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6]
-
Contaminated clothing should be removed and laundered before reuse.[6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe laboratory handling of hazardous chemicals.
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and shoes.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Note to Physician: Treat symptomatically.[2]
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
Environmental Precautions:
-
Should not be released into the environment.[2]
Methods for Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Keep in suitable, closed containers for disposal.[2]
Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. There is no restriction on the type of extinguisher which may be used.[7]
-
Specific Hazards: Not combustible, but containers may burn. May emit corrosive fumes.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Disposal Considerations
-
Waste is classified as hazardous.
-
Dispose of in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of as hazardous waste.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this substance are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | 261635-93-2 [amp.chemicalbook.com]
- 4. This compound | 261635-93-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic Acid: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid, a fluorinated pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including the trifluoromethyl group, suggest potential for unique pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, with a focus on experimental details and underlying mechanisms.
Core Properties
The fundamental chemical and physical properties of 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid are summarized below.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |
| Synonyms | 2-Methyl-6-(trifluoromethyl)nicotinic acid | [1] |
| CAS Number | 261635-93-2 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2] |
| Molecular Weight | 205.13 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 148-152 °C | |
| SMILES | CC1=C(C(=O)O)C=CC(=N1)C(F)(F)F | [1] |
| InChI | InChI=1S/C8H6F3NO2/c1-4-5(7(13)14)2-3-6(12-4)8(9,10)11/h2-3H,1H3,(H,13,14) | [1] |
| InChIKey | ODWJFUQRQUCRJZ-UHFFFAOYSA-N | [1] |
Solubility
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| DMSO | Soluble |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route involves the construction of the pyridine ring followed by functional group manipulations. One potential pathway is outlined below:
Figure 1. A generalized synthetic workflow for pyridine-3-carboxylic acid derivatives.
Experimental Protocol: A Representative Synthesis of a 6-(Trifluoromethyl)pyridine-3-carboxylic Acid Derivative[3]
This protocol is adapted from a patent and describes a general method that could be modified for the synthesis of the title compound.
Materials:
-
A suitable 4,4,4-trifluoro-3-aminobutanoate precursor
-
An appropriate enamine or enone partner
-
Solvent (e.g., toluene, ethanol)
-
Acid or base catalyst
-
Oxidizing agent (e.g., nitric acid, potassium permanganate)
Procedure:
-
Enamine Formation: The 4,4,4-trifluoro-3-aminobutanoate is reacted with a suitable carbonyl compound to form an enamine intermediate.
-
Cyclization: The enamine is then reacted with an appropriate partner (e.g., an α,β-unsaturated ketone or ester) in the presence of a catalyst to form a dihydropyridinone intermediate.
-
Aromatization/Oxidation: The dihydropyridinone is oxidized to the corresponding pyridine derivative.
-
Hydrolysis: If the 3-position is an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.
-
Purification: The final product is purified by recrystallization or column chromatography.
Analytical Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the methyl protons, the aromatic protons on the pyridine ring, and the carboxylic acid proton.
-
¹³C NMR would display signals for the methyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the carboxylic acid carbonyl carbon.
-
¹⁹F NMR would confirm the presence of the trifluoromethyl group with a characteristic singlet.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the C=O of the carboxylic acid and the C-F bonds of the trifluoromethyl group.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Potential Biological Activities and Experimental Protocols
Based on the activities of structurally related nicotinic acid and pyridine carboxylic acid derivatives, 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is hypothesized to possess anti-inflammatory, antimicrobial, and neuroprotective properties. Below are detailed, representative protocols for evaluating these potential activities.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be assessed using in vitro and in vivo models. A common in vitro assay is the inhibition of protein denaturation, which is implicated in inflammation.[4]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Bovine Serum Albumin Denaturation) [4]
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of the test compound by serial dilution.
-
To 0.5 mL of each concentration of the test compound, add 0.5 mL of 1% aqueous BSA solution.
-
A control group is prepared with 0.5 mL of the vehicle and 0.5 mL of 1% BSA solution.
-
The samples are incubated at 37 °C for 20 minutes and then heated at 70 °C for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC₅₀ value (concentration required for 50% inhibition) is then determined.
Figure 2. Workflow for the in vitro anti-inflammatory assay.
Antimicrobial Activity
The antimicrobial properties can be evaluated against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [5]
Materials:
-
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects
The neuroprotective potential can be investigated in cell-based models of neuronal injury or in animal models of neurodegenerative diseases.[6][7]
Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y cells)
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ to the cells for a defined time (e.g., 24 hours).
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. Increased cell viability in the presence of the compound indicates a neuroprotective effect.
Potential Signaling Pathway Involvement
While direct evidence for the specific signaling pathways modulated by 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is lacking, related nicotinic acid derivatives have been shown to influence key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Figure 3. A simplified representation of the NF-κB signaling pathway and a potential point of inhibition.
Apoptosis Pathways
The regulation of apoptosis, or programmed cell death, is crucial in both normal physiology and disease. Neuroprotective agents often function by inhibiting apoptotic pathways.[11][12][13]
Figure 4. The intrinsic apoptosis pathway and a potential mechanism of neuroprotection.
Conclusion and Future Directions
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid represents a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, combined with the potential for anti-inflammatory, antimicrobial, and neuroprotective activities, warrant further investigation. Future research should focus on developing and optimizing a robust synthetic protocol for this compound. Subsequently, comprehensive in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile and mechanism of action, including its specific effects on key signaling pathways such as NF-κB and apoptosis. Such studies will be crucial in determining the therapeutic potential of this and related compounds in various disease contexts.
References
- 1. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the NF-κB-Mediated Transcription of Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jofamericanscience.org [jofamericanscience.org]
- 13. BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic pathways of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Compounds from 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide and ester derivatives from 2-Methyl-6-(trifluoromethyl)nicotinic acid. This versatile starting material, featuring a trifluoromethyl group for enhanced metabolic stability and lipophilicity, serves as a valuable scaffold for the development of new therapeutic agents. The following sections detail synthetic procedures, present quantitative data for analogous compounds, and outline a general workflow for the synthesis and evaluation of new chemical entities.
Synthesis of Novel Amide and Ester Derivatives
The carboxylic acid moiety of this compound can be readily functionalized to form amides and esters. These derivatives are of significant interest in drug discovery due to their diverse biological activities.
General Amide Synthesis Protocol
A common and efficient method for the synthesis of amides from this compound involves the use of coupling agents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) is added EDCI (1.2 eq) and HOBt (1.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
The desired primary or secondary amine (1.1 eq) is then added to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
General Ester Synthesis Protocol
Similar to amide synthesis, the formation of esters can be achieved using carbodiimide coupling agents with the addition of an alcohol and a catalyst such as 4-Dimethylaminopyridine (DMAP).
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added the desired alcohol (1.5 eq) and DMAP (0.1 eq).
-
The solution is cooled to 0 °C, and EDCI (1.2 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ester derivative.
Biological Activity of Analogous Nicotinic Acid Derivatives
While specific biological data for novel compounds derived directly from this compound is not extensively available in the public domain, studies on structurally related 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have demonstrated potent inhibitory activity against HIV-1 Reverse Transcriptase (RT).[1] This suggests that the 6-(trifluoromethyl)nicotinic acid scaffold is a promising starting point for the development of various therapeutic agents.
Table 1: HIV-1 RT Inhibitory Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amide and Ester Derivatives[1]
| Compound ID | R Group | Yield (%) | RT IC₅₀ (µM) |
| Amide 25 | -NH-phenyl | 85 | >100 |
| Amide 26 | -NH-(4-chlorophenyl) | 96 | 1.8 |
| Amide 27 | -NH-(3-chlorophenyl) | 78 | 4.5 |
| Amide 28 | -NH-(2-chlorophenyl) | 65 | >100 |
| Ester 11 | -O-(4-chlorophenyl) | 75 | 0.9 |
| Ester 12 | -O-(3-chlorophenyl) | 82 | >100 |
| Ester 13 | -O-(2-chlorophenyl) | 68 | >100 |
| Ester 18 | -O-(4-hydroxyphenyl) | 52 | 3.2 |
Data extracted from a study on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives and is presented here as a reference for the potential bioactivity of compounds derived from the structurally similar this compound.[1]
Experimental Workflows and Signaling Pathways
The synthesis and evaluation of novel compounds from this compound typically follow a structured workflow. The potential for these compounds to act as enzyme inhibitors, such as kinase inhibitors, opens up avenues for targeting various signaling pathways implicated in diseases like cancer.
Diagram 1: General Workflow for Synthesis and Screening
References
The Versatile Building Block: 2-Methyl-6-(trifluoromethyl)nicotinic Acid in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – December 30, 2025 – 2-Methyl-6-(trifluoromethyl)nicotinic acid is a fluorinated heterocyclic compound that has emerged as a crucial building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, combining a pyridine core with a methyl and a trifluoromethyl group, make it a valuable starting material for researchers in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, which are common intermediates for pharmaceuticals and agrochemicals.
Application Notes
This compound serves as a key precursor in the development of innovative compounds targeting various biological pathways. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of the final molecule, properties that are highly desirable in drug candidates.
Derivatives of this building block have shown potential in several therapeutic areas:
-
Enzyme Inhibition: Amide derivatives of trifluoromethyl-substituted nicotinic acids have been investigated as potent enzyme inhibitors. For instance, structurally related nicotinamides have demonstrated significant inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition is a validated mechanism for fungicidal activity.
-
Central Nervous System (CNS) Disorders: The nicotinic acid scaffold is a well-known pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological conditions. Derivatives of this compound are being explored for their potential neuroprotective effects.
-
Anti-inflammatory and Antimicrobial Agents: Research has indicated that derivatives of this building block may possess anti-inflammatory and antimicrobial properties, making them attractive for the development of new treatments for infectious and inflammatory diseases.[1]
One notable application of a closely related compound, 2-(trifluoromethyl)nicotinic acid, is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. COMT is a key enzyme in the metabolism of catecholamine neurotransmitters like dopamine. Inhibiting COMT can lead to increased dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.
Experimental Protocols
The carboxylic acid functionality of this compound allows for straightforward derivatization into esters and amides, which are versatile intermediates for further synthetic transformations.
Protocol 1: Synthesis of Methyl 2-Methyl-6-(trifluoromethyl)nicotinate
This protocol describes a standard esterification procedure using thionyl chloride to form the acid chloride, followed by reaction with methanol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of methanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-methyl-6-(trifluoromethyl)nicotinate.
Protocol 2: Synthesis of N-Aryl-2-methyl-6-(trifluoromethyl)nicotinamide
This protocol details the synthesis of an amide derivative using a peptide coupling agent, which is a common and efficient method for amide bond formation. This example is based on the synthesis of structurally similar nicotinamides with known biological activity.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., 2-amino-4-chlorophenol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) and continue to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to yield the desired N-aryl-2-methyl-6-(trifluoromethyl)nicotinamide.
Data Presentation
The following tables summarize key data for this compound and a representative biologically active derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 261635-93-2 | [3][4] |
| Molecular Formula | C₈H₆F₃NO₂ | [4] |
| Molecular Weight | 205.13 g/mol | [4] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 143.0-153.0 °C | [5] |
| Solubility in Water | 4.7 g/L at 25 °C | [3] |
Table 2: Biological Activity of a Representative Trifluoromethylnicotinamide Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Biological Activity | Reference |
| N-(2-((4-chlorophenyl)amino)phenyl)-6-(trifluoromethyl)nicotinamide | Botrytis cinerea Succinate Dehydrogenase (SDH) | Not explicitly stated for this specific compound, but related compounds show high activity. | Fungicidal | [2] |
Note: The IC₅₀ value is for a structurally similar compound and is presented here as a representative example of the potential biological activity of this class of molecules.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the synthetic utility of this compound as a building block and a general workflow for its conversion to amide derivatives.
Caption: Synthetic utility of the building block.
References
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 2-Methyl-6-(trifluoromethyl)nicotinic acid is a crucial step in the synthesis of various pharmacologically active compounds and key intermediates in drug discovery. The resulting esters serve as versatile building blocks for further molecular elaboration. This document provides detailed protocols for the two primary methods for this conversion: Fischer-Speier Esterification and Steglich Esterification. Each method offers distinct advantages depending on the scale of the reaction and the sensitivity of the substrates involved.
Data Summary
The selection of an appropriate esterification method depends on factors such as desired yield, reaction scale, and the lability of the starting material. Below is a comparative summary of the common methods.
| Method | Reagents & Catalyst | Reaction Conditions | Reported Yield (Analogous Substrates) | Key Considerations |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas | Reflux | 75% (for methyl 6-methylnicotinate)[1] | Simple, cost-effective for large scale. Requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Potential for decarboxylation at elevated temperatures.[2] |
| Steglich Esterification | Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP) | Room temperature to gentle heating | 88% (on a similar substrate using peptide coupling agents)[1] | Mild reaction conditions suitable for acid-sensitive substrates.[3][4][5] Avoids the production of water.[6] The dicyclohexylurea (DCU) byproduct can complicate purification.[3] |
| Thionyl Chloride Method | Thionyl Chloride (SOCl₂), Alcohol | Room temperature | High (General method) | Involves the formation of a highly reactive acyl chloride intermediate.[7] The reaction can be difficult to control and may produce hazardous byproducts. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This method utilizes a strong acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[6]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol or Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1 equivalent) in the desired anhydrous alcohol (e.g., 15-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight (a 17-hour reflux has been reported for 6-methylnicotinic acid).[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess alcohol.
-
Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of alcohol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.
Protocol 2: Steglich Esterification of this compound
This method is a milder alternative, ideal for substrates that are sensitive to strong acids and high temperatures.[3][4][5]
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol, or a more complex alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
Visualizations
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier esterification of this compound.
Signaling Pathway: Steglich Esterification Mechanism
Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amidation Reactions of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in the development of various therapeutic agents. The following sections outline two common and effective methods for amide bond formation: a standard coupling reaction using EDC and HOBt, and a two-step procedure via an acyl chloride intermediate.
Introduction
This compound is a substituted pyridine carboxylic acid derivative. Its structural features, particularly the presence of the trifluoromethyl group, make it an important building block in medicinal chemistry. Amidation of the carboxylic acid moiety is a crucial step in the synthesis of a wide range of biologically active compounds. The protocols described herein are designed to be reproducible and scalable for research and development purposes.
Data Presentation: Comparison of Amidation Methods
The choice of amidation method can depend on the specific amine used and the desired scale of the reaction. Below is a summary of typical reaction conditions and expected outcomes for the two primary methods.
| Parameter | Method 1: EDC/HOBt Coupling | Method 2: Acyl Chloride Formation |
| Coupling Agents | EDC, HOBt | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 12 - 24 hours | 2 - 6 hours |
| Typical Yields | 70 - 95% | 75 - 98% |
| Substrate Scope | Broad, good for sensitive amines | Good for less reactive amines |
| Byproducts | Urea and HOBt-related species | HCl, SO₂ (with SOCl₂) |
| Workup | Aqueous extraction | Evaporation and direct use or extraction |
Experimental Protocols
Method 1: Amide Synthesis via EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to facilitate the direct formation of the amide bond between this compound and an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Method 2: Amide Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine. This approach is often faster and can be effective for less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 2a: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM or toluene (0.2-1.0 M), add thionyl chloride (2.0-3.0 eq).
-
Alternatively, use oxalyl chloride (1.5-2.0 eq) with a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2b: Amidation
-
Dissolve the crude acyl chloride from Step 2a in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the final amide.
Visualizations
Caption: Reaction pathways for the amidation of this compound.
Caption: Experimental workflow for the EDC/HOBt coupling method.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives are important building blocks in medicinal chemistry and drug discovery. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position. This activation, particularly at the 2- and 4-positions, allows for the introduction of a variety of functional groups through the displacement of a suitable leaving group, typically a halide. These reactions are fundamental in the synthesis of novel therapeutic agents, including potential anti-inflammatory and antimicrobial compounds, and for exploring nicotinic receptor interactions.[1]
This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on derivatives of this compound, focusing on reactions with common nucleophiles. The protocols are based on established methodologies for similar activated pyridine systems and are intended to serve as a guide for the synthesis and functionalization of this important class of molecules.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic substitution on the 2-halo-6-(trifluoromethyl)nicotinic acid scaffold proceeds via a bimolecular addition-elimination mechanism, known as the SNAr reaction. The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen) at the 2-position of the pyridine ring. This step is facilitated by the electron-deficient nature of the ring, enhanced by the trifluoromethyl group.
-
Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the electron-withdrawing substituents.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group, yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the nucleophilic substitution on 2-chloro-6-(trifluoromethyl)nicotinic acid with various classes of nucleophiles. The data is compiled from analogous reactions on activated pyridine systems and serves as a predictive guide. Actual yields and reaction times may vary depending on the specific substrate and nucleophile used.
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Ammonia | Acetonitrile | - | 100-120 | 12-24 | 2-Amino-6-(trifluoromethyl)nicotinic acid | 70-85 |
| Benzylamine | DMF | K₂CO₃ | 80-100 | 8-16 | 2-(Benzylamino)-6-(trifluoromethyl)nicotinic acid | 75-90 |
| Morpholine | Dioxane | Na₂CO₃ | 100 | 12 | 2-Morpholino-6-(trifluoromethyl)nicotinic acid | 80-95 |
| Aniline | NMP | K₃PO₄ | 120-140 | 18-24 | 2-(Phenylamino)-6-(trifluoromethyl)nicotinic acid | 65-80 |
Table 2: Reactions with O-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Sodium Methoxide | Methanol | - | 65 | 4-8 | 2-Methoxy-6-(trifluoromethyl)nicotinic acid | 85-95 |
| Sodium Ethoxide | Ethanol | - | 78 | 4-8 | 2-Ethoxy-6-(trifluoromethyl)nicotinic acid | 80-90 |
| Phenol | DMF | K₂CO₃ | 100-120 | 12-18 | 2-Phenoxy-6-(trifluoromethyl)nicotinic acid | 70-85 |
| Sodium tert-butoxide | THF | - | 66 | 6-12 | 2-(tert-Butoxy)-6-(trifluoromethyl)nicotinic acid | 60-75 |
Table 3: Reactions with S-Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Predicted Yield (%) |
| Sodium thiomethoxide | DMF | - | 25-50 | 2-4 | 2-(Methylthio)-6-(trifluoromethyl)nicotinic acid | 80-95 |
| Thiophenol | Acetonitrile | K₂CO₃ | 80 | 6-10 | 2-(Phenylthio)-6-(trifluoromethyl)nicotinic acid | 75-90 |
| Sodium sulfide | Ethanol/Water | - | 80 | 8-12 | 2,2'-Thiobis(6-(trifluoromethyl)nicotinic acid) | 50-65 |
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution on a 2-halo-6-(trifluoromethyl)nicotinic acid derivative. Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 2-Amino-6-(trifluoromethyl)nicotinic acid (Reaction with an N-Nucleophile)
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Aqueous Ammonia (28-30%, 10-20 eq)
-
Acetonitrile
-
Sealed reaction vessel (e.g., pressure tube)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a sealed reaction vessel, add 2-chloro-6-(trifluoromethyl)nicotinic acid and acetonitrile.
-
Add aqueous ammonia to the mixture.
-
Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully open the vessel in a fume hood to release any pressure.
-
Acidify the reaction mixture with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization if necessary.
Protocol 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid (Reaction with an O-Nucleophile)
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Sodium methoxide (1.5 - 2.0 eq)
-
Anhydrous Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in anhydrous methanol.
-
Add sodium methoxide portion-wise to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with aqueous HCl to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Synthesis of 2-(Methylthio)-6-(trifluoromethyl)nicotinic acid (Reaction with an S-Nucleophile)
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Sodium thiomethoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid in anhydrous DMF.
-
Add sodium thiomethoxide to the solution and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with aqueous HCl to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Applications in Drug Development
Derivatives of this compound are valuable scaffolds in drug discovery due to their structural resemblance to nicotinic acid and the favorable properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability.[1] These compounds and their derivatives are explored for a range of biological activities, including:
-
Anti-inflammatory properties: As analogues of nicotinic acid, they may modulate inflammatory pathways.
-
Antimicrobial activity: Functionalized nicotinic acids have shown promise as antibacterial agents.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophore for interacting with nAChRs, which are implicated in various neurological disorders.
The nucleophilic substitution reactions described herein provide a direct route to a diverse library of compounds for structure-activity relationship (SAR) studies in these therapeutic areas.
Caption: Logical workflow for drug discovery utilizing the target scaffold.
References
Application Notes and Protocols for the Use of 2-Methyl-6-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine carboxylic acid derivative that serves as a key building block in the synthesis of various agrochemicals. The presence of both a methyl and a trifluoromethyl group on the pyridine ring can significantly influence the physicochemical properties and biological activity of the resulting compounds. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the efficacy and metabolic stability of agrochemicals. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural similarity to other nicotinic acid-based agrochemical precursors allows for the exploration of its potential in developing novel active ingredients.
This document provides detailed application notes and protocols for the synthesis of a representative class of agrochemicals, the pyridine carboxamide fungicides, using a closely related starting material, 6-(trifluoromethyl)nicotinic acid. The principles and methodologies described herein are expected to be largely applicable to syntheses starting from this compound. Pyridine carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.
Application in Fungicide Synthesis: Pyridine Carboxamides
Pyridine carboxamides, such as boscalid, have demonstrated broad-spectrum fungicidal activity. The synthesis of novel pyridine carboxamide derivatives is an active area of research to overcome fungicide resistance and improve efficacy. The general synthesis involves the coupling of a substituted nicotinic acid with a substituted aniline.
General Synthetic Scheme
The synthesis of a pyridine carboxamide fungicide from a nicotinic acid derivative typically involves two main steps:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the nicotinic acid is converted into a more reactive species, such as an acyl chloride.
-
Amide Bond Formation: The activated nicotinic acid is then reacted with an appropriate aniline derivative to form the final carboxamide product.
A representative synthesis of a pyridine carboxamide derivative from 6-(trifluoromethyl)nicotinic acid is presented below. This can serve as a model for the synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide
This protocol is adapted from the synthesis of similar pyridine carboxamides and outlines the general procedure.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
2-(p-tolylamino)aniline
-
Triethylamine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 6-(Trifluoromethyl)nicotinoyl chloride
-
To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (2.0-3.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-(trifluoromethyl)nicotinoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide
-
Dissolve 2-(p-tolylamino)aniline (1.0 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the solution in an ice bath.
-
Add a solution of the crude 6-(trifluoromethyl)nicotinoyl chloride (1.1 eq) in DCM dropwise to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide.
Data Presentation
Table 1: In Vitro Antifungal Activity of a Representative Pyridine Carboxamide Derivative
The following table presents hypothetical antifungal activity data for a compound synthesized from a trifluoromethylnicotinic acid precursor against various plant pathogenic fungi. This data is illustrative of the expected efficacy of this class of compounds.
| Fungal Species | Common Name | IC50 (µg/mL) |
| Botrytis cinerea | Gray Mold | 1.5 |
| Sclerotinia sclerotiorum | White Mold | 2.8 |
| Alternaria alternata | Leaf Spot | 5.2 |
| Fusarium graminearum | Fusarium Head Blight | 3.1 |
| Rhizoctonia solani | Sheath Blight | 4.5 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a pyridine carboxamide fungicide.
Application Notes and Protocols: Synthesis of α7 Nicotinic Receptor Modulators from 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of nicotinic receptor modulators, specifically focusing on positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), using 2-Methyl-6-(trifluoromethyl)nicotinic acid as a key starting material.
Introduction to α7 Nicotinic Acetylcholine Receptors and Allosteric Modulation
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] The α7 subtype of the nAChR is a homopentameric channel with a high permeability to calcium ions.[2] This receptor is implicated in a variety of cognitive functions, and its dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3]
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds.[2] PAMs enhance the receptor's response to ACh, offering a promising therapeutic strategy by amplifying physiological nicotinic signaling without directly activating the receptor themselves.[2][4] This can lead to a more nuanced and potentially safer pharmacological profile compared to direct agonists.[1]
PAMs for the α7 nAChR are generally categorized into two main types:
-
Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal effect on the receptor's desensitization rate.[1]
-
Type II PAMs: These modulators not only increase the peak current but also significantly slow the receptor's desensitization, leading to a prolonged channel opening.[1]
The this compound scaffold is a valuable starting point for the synthesis of novel α7 nAChR PAMs. Its structural features allow for the generation of diverse libraries of compounds, particularly through the formation of amide derivatives, which have shown promise as effective modulators.
Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide Derivatives
The primary synthetic route to generate a library of potential α7 nAChR modulators from this compound involves the formation of an amide bond with a variety of primary and secondary amines. This can be efficiently achieved using standard peptide coupling reagents.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives using HATU as the coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Methyl-6-(trifluoromethyl)nicotinamide derivative.
Biological Evaluation of Modulator Activity
The activity of the synthesized compounds as α7 nAChR PAMs can be assessed using various in vitro assays, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or calcium flux assays in cell lines expressing the human α7 nAChR.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR
-
Recording medium (ND96 buffer)
-
Acetylcholine (ACh) solution
-
Synthesized modulator compound solutions at various concentrations
-
TEVC setup (amplifier, electrodes, perfusion system)
Procedure:
-
Prepare and inject Xenopus oocytes with cRNA for the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.
-
To determine the potentiation effect, first apply a sub-maximal concentration of ACh (e.g., EC20) to establish a baseline response.
-
Co-apply the same concentration of ACh with varying concentrations of the synthesized modulator compound.
-
Measure the peak current response for each application.
-
Calculate the percentage potentiation at each modulator concentration relative to the baseline ACh response.
-
Determine the EC50 (half-maximal effective concentration) for the potentiation effect by fitting the concentration-response data to a sigmoidal curve.
Data Presentation
The following table provides a template for summarizing the biological activity data for a series of synthesized 2-Methyl-6-(trifluoromethyl)nicotinamide derivatives.
| Compound ID | R1 | R2 | EC50 of Potentiation (µM) | Maximal Potentiation (%) |
| Example-1 | H | Cyclohexyl | 1.5 | 850 |
| Example-2 | H | Phenyl | 0.8 | 1200 |
| Example-3 | CH3 | Benzyl | 2.1 | 600 |
Signaling Pathway of α7 nAChR Positive Allosteric Modulation
The activation of α7 nAChRs by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events. A positive allosteric modulator enhances this initial signal, leading to a more robust activation of these downstream pathways.
Caption: Signaling pathway of α7 nAChR activation enhanced by a Positive Allosteric Modulator.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of novel positive allosteric modulators of the α7 nicotinic acetylcholine receptor. The straightforward amide coupling protocols allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The biological evaluation methods described provide a robust framework for characterizing the potency and efficacy of these synthesized compounds, ultimately aiding in the discovery and development of new therapeutics for a range of central nervous system disorders.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 3. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is crucial for the successful synthesis and efficacy of the final products. This application note provides detailed protocols for the purification of this compound using two common laboratory techniques: acid-base purification and recrystallization.
Physicochemical Properties
The compound typically appears as a white to cream-colored crystalline powder or crystals.[2] It is slightly soluble in water (4.7 g/L at 25°C).[1][3]
Purification Strategies
Two primary methods for the purification of this compound are described:
-
Acid-Base Purification: This technique leverages the acidic nature of the carboxylic acid group. The crude compound is dissolved in an aqueous basic solution to form a water-soluble salt. Neutral impurities can be removed by extraction with an organic solvent. The purified acid is then precipitated by acidifying the aqueous solution. This method is highly effective for removing non-acidic impurities. A patent describing the purification of the isomeric 4-trifluoromethyl nicotinic acid demonstrates high yields (84.7% to 98.3%) and results in a white solid product.[4]
-
Recrystallization: This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An appropriate solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out, leaving the impurities in the solution. For a related compound, 2,6-chloro-4-trifluoromethyl-3-pyridinecarboxylic acid, recrystallization from a mixture of petroleum ether and ethyl acetate has been reported.[5]
Experimental Protocols
Protocol 1: Acid-Base Purification
This protocol is adapted from a method described for the purification of 4-trifluoromethyl nicotinic acid and is expected to be highly effective for this compound.[4]
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl) (e.g., concentrated or 6M)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Beakers, separatory funnel, pH paper or meter, Buchner funnel and flask, filter paper
Procedure:
-
Dissolution: In a beaker, suspend the crude this compound in deionized water (e.g., 10 mL per gram of crude product).
-
Basification: While stirring, slowly add the sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes clear. The pH of the solution should be basic.
-
Extraction of Neutral Impurities (Optional): Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane or ethyl acetate. Shake the funnel vigorously and allow the layers to separate. Drain and discard the organic layer. Repeat this extraction step if significant neutral impurities are expected.
-
Precipitation: Transfer the aqueous solution to a clean beaker and cool it in an ice bath. While stirring, slowly add hydrochloric acid dropwise to acidify the solution. Continue adding acid until the pH is less than 2.[6] A white precipitate of the purified 2-Methyl-6-(trifluoromethyl)nicotinitc acid will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60°C) to a constant weight.
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent or solvent mixture (e.g., petroleum ether/ethyl acetate, ethanol, or acetone)
-
Erlenmeyer flasks, reflux condenser, hot plate, ice bath, Buchner funnel and flask, filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to determine if the solid dissolves. If it dissolves, allow it to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like petroleum ether and ethyl acetate can also be effective.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. If using a solvent mixture, dissolve the solid in the solvent in which it is more soluble and then add the anti-solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Data Presentation
The following table summarizes representative data for the purification of a trifluoromethyl-substituted nicotinic acid isomer using the acid-base purification method.[4]
| Parameter | Before Purification | After Purification |
| Appearance | Yellowish solid | White solid |
| Purity | Not specified | 84.7% - 98.3% |
| Yield | - | Up to 98.3% |
Mandatory Visualization
Caption: Workflow for the acid-base purification of this compound.
Caption: General workflow for the recrystallization of this compound.
References
- 1. This compound | 261635-93-2 [amp.chemicalbook.com]
- 2. Buy this compound | 261635-93-2 [smolecule.com]
- 3. This compound | 261635-93-2 [chemicalbook.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid, a key intermediate in the pharmaceutical industry. The synthesis is presented as a three-step process, designed for scalability and efficiency.
Overview of the Synthetic Pathway
The large-scale synthesis of this compound is achieved through a three-step process. The overall pathway involves the formation of a key intermediate, ethyl 2-methyl-6-(trifluoromethyl)nicotinate, followed by its hydrolysis to the final product.
Application Notes and Protocols for the Derivatization of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.[1][2] The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid functionality, influencing its reactivity.[1] Derivatization of the carboxylic acid group is a critical step in the synthesis of novel compounds for pharmaceutical and agrochemical research, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The two most common derivatization strategies for the carboxylic acid group are esterification and amide bond formation. Esterification can enhance properties like lipophilicity, which may improve a compound's bioavailability.[1] Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of chemical functionalities to build libraries of potential drug candidates.
Esterification of this compound
Esterification is the process of converting a carboxylic acid into an ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Application Notes
The direct esterification of this compound can be achieved by reacting it with an alcohol (e.g., methanol, ethanol) under acidic conditions. The reaction is typically reversible, and an excess of the alcohol is often used to drive the equilibrium towards the product.
Diagram of the Esterification Reaction
Caption: General scheme for the esterification of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of Methyl 2-methyl-6-(trifluoromethyl)nicotinate.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of methanol (e.g., 20 eq or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS). The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
| Method | Starting Material | Reagents & Catalyst | Reported Yield | Reference |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | 75% | Adapted from similar procedures.[3] |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with HCl gas | Not specified | Adapted from similar procedures.[3] |
Amide Coupling (Amidation)
Amide bond formation is a fundamental reaction in medicinal chemistry. Direct conversion of a carboxylic acid to an amide with an amine can be challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt.[4] Therefore, activating agents are typically required to convert the carboxylic acid's hydroxyl group into a better leaving group.
Application Notes
Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6] The use of these reagents allows the reaction to proceed under mild conditions, which is advantageous when working with sensitive substrates. The choice of coupling reagent, base, and solvent can significantly impact the reaction's success and yield.
Diagram of the Amide Coupling Reaction
Caption: General scheme for the amide coupling of this compound.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Primary or secondary amine (R₁R₂NH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Syringes for liquid transfer
-
Water
-
Ethyl Acetate (EtOAc) or other suitable extraction solvent
-
Brine
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM.
-
To this solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq).
-
Stir the mixture at room temperature and slowly add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq).
-
Continue stirring the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase with an organic solvent like ethyl acetate (3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Data Presentation
The following table summarizes quantitative data for HATU-mediated amide coupling reactions with structurally related picolinic acids.
| Coupling Reagent | Base | Solvent | Product Yield | Purity | Reference |
| HATU | DIPEA | Isopropylacetate | 88% | 95 A% | Adapted from the coupling of a substituted aminopicolinic acid.[7] |
| HATU | TEA | DMF | 55% | N/A | Adapted from a general one-pot procedure.[7] |
Overall Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: Workflow for the synthesis and purification of derivatives.
References
- 1. Buy this compound | 261635-93-2 [smolecule.com]
- 2. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing derivatives of 2-methyl-6-(trifluoromethyl)nicotinic acid in various palladium-catalyzed cross-coupling reactions. This class of compounds holds significant potential in the synthesis of novel chemical entities for pharmaceutical and agrochemical research, owing to the unique electronic properties conferred by the trifluoromethyl group.
The protocols outlined below are designed to serve as a foundational guide for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While this compound itself is not a direct substrate for these reactions, its halogenated precursors, such as 2-chloro-6-(trifluoromethyl)nicotinic acid, are versatile starting materials. For the purpose of these protocols, we will consider the reactions of a suitable precursor, methyl 2-chloro-6-(trifluoromethyl)nicotinate. The esterification of the carboxylic acid is a common strategy to prevent interference with the basic conditions often employed in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the 2-chloro position for oxidative addition to the palladium catalyst.
Quantitative Data for Suzuki-Miyaura Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | [Pd(allyl)Cl]₂ (1) | RuPhos (2) | CsF | THF | 80 | 24 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize methyl 2-(aryl)-6-(trifluoromethyl)nicotinate.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and water (10:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[1][2] The reaction is particularly useful for coupling aryl halides with primary and secondary amines.
Quantitative Data for Buchwald-Hartwig Amination of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1.5) | BrettPhos (3) | LHMDS | THF | 70 | 12 | 85-95 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 20 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize methyl 2-(amino)-6-(trifluoromethyl)nicotinate derivatives.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.03 equiv), and NaOt-Bu (1.4 equiv).
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv) and the amine (1.1 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling of Methyl 2-chloro-6-(trifluoromethyl)nicotinate
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 90-98 |
| 4 | Ethynylbenzene | [Pd(allyl)Cl]₂ (1.5) / Xantphos (3) | CuI (5) | i-Pr₂NH | Toluene | 90 | 16 | 75-85 |
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize methyl 2-(alkynyl)-6-(trifluoromethyl)nicotinate.
Materials:
-
Methyl 2-chloro-6-(trifluoromethyl)nicotinate
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add methyl 2-chloro-6-(trifluoromethyl)nicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes: Synthesis of Pharmaceutical Intermediates from 2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2) is a substituted pyridine carboxylic acid that serves as a valuable starting material and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its structural features, including a reactive carboxylic acid handle, a methyl group, and an electron-withdrawing trifluoromethyl group, make it a versatile building block for creating a diverse range of molecular architectures, particularly for active ingredients in agrochemicals and therapeutic agents.[1][3] The primary synthetic transformations involving this intermediate focus on the derivatization of the carboxylic acid group to form amides and esters, which are pivotal precursors for more complex drug candidates.
Key Synthetic Pathways
The derivatization of this compound is predominantly achieved through two main reaction types:
-
Amide Coupling: This involves the formation of an amide bond between the carboxylic acid and a primary or secondary amine. This is one of the most common bond-forming reactions in medicinal chemistry. The reaction typically requires a coupling agent to activate the carboxylic acid.
-
Esterification: This pathway involves the reaction of the carboxylic acid with an alcohol to form an ester. Esters can be final products or can serve as intermediates for further transformations.
These reactions allow for the introduction of a wide variety of functional groups and structural motifs, enabling the exploration of structure-activity relationships in drug discovery programs.
Experimental Protocols and Data
Amide Bond Formation (Amidation)
Amide derivatives are readily synthesized from the carboxylic acid group of this compound.[4] The use of modern coupling agents facilitates this transformation under mild conditions, with high yields and tolerance for a wide range of functional groups on the amine component.[4]
Protocol 1: General Amide Coupling using Carbodiimide Reagents
This protocol describes a general method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive like Hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.
Materials:
-
This compound
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
EDCI (1.1 - 1.5 equivalents)
-
HOBt (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired amine, and HOBt in the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add EDCI to the mixture in one portion.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 10% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient uronium-based coupling agent, often used for sterically hindered or less reactive substrates.[5]
Materials:
-
This compound (1.0 equivalent)
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)[5]
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)[5]
-
Anhydrous solvent (e.g., DMF, Isopropyl acetate)[5]
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the desired amine, and HATU.[5]
-
Add the anhydrous solvent and stir the solution at room temperature.[5]
-
Slowly add the base (DIPEA or TEA) to the reaction mixture.[5]
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by HPLC or TLC.[5]
-
Once the reaction is complete, quench by adding water.[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate or isopropyl acetate).[5]
-
Combine the organic phases and wash with 10% aqueous citric acid, followed by water and brine.[5]
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.[5]
-
Purify the product as needed via column chromatography.
Quantitative Data Summary for Amide Coupling
| Coupling Method | Coupling Reagent | Typical Base | Solvent | Reported Yield Range | Reference |
| Carbodiimide | EDCI / HOBt | - | Acetonitrile | 53 - 96% | [4] |
| Uronium-based | HATU | DIPEA / TEA | Isopropyl acetate / DMF | 55 - 88% | [5] |
Note: Yields are based on reactions with structurally similar nicotinic acids and may require optimization for this specific substrate.
Amide Coupling Workflow
Caption: General workflow for the synthesis of amides from this compound.
Ester Bond Formation (Esterification)
Ester derivatives of this compound, such as the methyl ester, are also important intermediates.[4] Fischer esterification and reaction with alkylating agents are common methods.
Protocol 3: Fischer Esterification using Acid Catalyst
This classic method uses an excess of an alcohol as both the solvent and reactant in the presence of a strong acid catalyst.[6][7]
Materials:
-
This compound (1.0 equivalent)
-
Anhydrous alcohol (e.g., Methanol, Ethanol) (used in large excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 equivalents)
-
Heating mantle and reflux condenser
Procedure:
-
Suspend this compound in the anhydrous alcohol in a round-bottom flask.[6]
-
With stirring, slowly and carefully add the concentrated sulfuric acid.[6]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-18 hours).[6] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess alcohol.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the acid by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
Quantitative Data Summary for Esterification
| Reaction Type | Reagents | Conditions | Reported Yield Range | Reference |
| Fischer Esterification | Alcohol, H₂SO₄ | Reflux | 23 - 50% | [8][9] |
| Alkylation | Dimethyl Sulfate, Base | 90 °C | ~75% | [7] |
Note: Yields are based on reactions with structurally similar nicotinic acids and may require optimization.
Esterification Workflow
Caption: Workflow for the Fischer esterification of this compound.
References
- 1. Buy this compound | 261635-93-2 [smolecule.com]
- 2. This compound | 261635-93-2 [amp.chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methyl-2-(trifluoromethyl)nicotinic acid | 261635-97-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Methyl-6-(trifluoromethyl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structural features, combining a nicotinic acid core with a methyl and a trifluoromethyl group, make it an intriguing candidate for investigation as a modulator of biological pathways, particularly those involving nicotinic receptors.[1] This document provides detailed protocols for the handling, synthetic application, and biological evaluation of this compound, along with relevant safety information and data presentation guidelines.
Compound Information and Properties
| Property | Value | Reference |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| CAS Number | 261635-93-2 | |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Appearance | White to cream crystals or powder | |
| Solubility | Slightly soluble in water (4.7 g/L at 25°C) | [1] |
| Purity | ≥96.0% |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, seek medical advice.
Experimental Protocols
Synthetic Application: Amide Coupling
The carboxylic acid moiety of this compound makes it a suitable starting material for the synthesis of a variety of amide derivatives. Amide coupling is a fundamental reaction in drug discovery and development. Below is a general protocol for the amide coupling of this compound with a primary amine using a common coupling agent.
Workflow for Amide Coupling:
Workflow for a typical amide coupling reaction.
Materials:
| Reagent | Molar Equivalent |
| This compound | 1.0 |
| Primary Amine | 1.1 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - |
| Ethyl Acetate | - |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Sodium Sulfate | - |
| Silica Gel for Chromatography | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and HATU (1.2 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Biological Application: GPR109A Activation Assay
Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A). It is plausible that this compound may also interact with this receptor. The following protocol describes a hypothetical cell-based assay to screen for GPR109A activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
GPR109A Signaling Pathway:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-6-(trifluoromethyl)nicotinic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Methyl-6-(trifluoromethyl)nicotinic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Low yields can be a significant challenge in multi-step organic synthesis. Several factors can contribute to this issue, from incomplete reactions to product loss during purification.
| Potential Cause | Troubleshooting Strategy | Key Considerations |
| Incomplete Reaction | Extend the reaction time. Increase the reaction temperature moderately. Monitor reaction progress using TLC or HPLC to determine the optimal reaction time.[1] | Over-extending reaction time or excessive heat can lead to the formation of byproducts. |
| Suboptimal Reagents | Ensure the purity and dryness of starting materials, reagents, and solvents. | The trifluoromethylation step can be sensitive to moisture. |
| Catalyst Deactivation | Use fresh catalyst. Ensure the reaction conditions are not poisoning the catalyst (e.g., strong acids with Raney-nickel).[1] | For palladium-catalyzed cross-coupling reactions, ligand choice can be critical. |
| Product Loss During Work-up/Purification | Optimize extraction procedures (e.g., pH adjustment, solvent choice). Refine recrystallization conditions (e.g., solvent system, cooling rate) to minimize loss in mother liquor.[2] | This compound is slightly soluble in water.[3] |
| Side Reactions | See "Issue 2: Formation of Side Products" for detailed strategies. | Byproduct formation is a common cause of reduced yields.[4] |
Issue 2: Formation of Side Products
The presence of multiple reactive sites on the pyridine ring and the reactivity of the trifluoromethyl group can lead to the formation of various side products.
| Side Product | Potential Cause | Prevention Strategy |
| Over-decarboxylation | Excessive heat during the final hydrolysis or purification steps. | Carefully control the temperature during decarboxylation if the synthesis involves a precursor with a second carboxyl group. |
| Hydrolysis of Trifluoromethyl Group | Harsh acidic or basic conditions, especially at elevated temperatures. | Use milder reaction conditions for hydrolysis steps. Consider using enzymatic hydrolysis for sensitive substrates. |
| Formation of Isomers | Lack of regioselectivity during the introduction of methyl or trifluoromethyl groups. | Employ directing groups or choose a synthetic strategy that builds the substituted pyridine ring from acyclic precursors to ensure correct isomer formation. |
| Incomplete Halogen Exchange | If the synthesis involves a chlorine/fluorine exchange to introduce the CF3 group, incomplete reaction can leave chlorinated impurities. | Increase the reaction time or temperature of the fluorination step. Use a more reactive fluorinating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the this compound core?
A1: The synthesis of this substituted pyridine ring can be approached in two main ways: by functionalizing a pre-formed pyridine ring, or by constructing the ring from acyclic precursors. A common strategy involves the use of a pre-functionalized pyridine, for example, starting with a chlorinated pyridine derivative and introducing the methyl and trifluoromethyl groups through cross-coupling and trifluoromethylation reactions, respectively. Another approach is a ring-forming condensation reaction using building blocks that already contain the required methyl and trifluoromethyl moieties.
Q2: I am having trouble with the trifluoromethylation step. What are some common issues and solutions?
A2: Trifluoromethylation can be challenging. Common issues include low efficiency, lack of regioselectivity, and harsh reaction conditions. Modern methods often employ radical trifluoromethylation using reagents like Langlois' reagent (sodium trifluoromethylsulfinate) or Togni's reagent, which can be more efficient and proceed under milder conditions.[5][6] For nucleophilic trifluoromethylation, the pyridine ring may need to be activated, for example, by N-oxide formation. The choice of the trifluoromethyl source and the catalyst is crucial and should be optimized for the specific substrate.
Q3: My purification by recrystallization is resulting in significant product loss. What can I do to improve this?
A3: Significant material loss during recrystallization is a common problem.[4] To improve your yield, you can try optimizing the solvent system. A good solvent system will dissolve the compound when hot but result in low solubility at cold temperatures. You can also try to minimize the volume of solvent used to just what is necessary to dissolve the product at high temperature. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization and improve the recovery. Finally, concentrating the mother liquor and attempting a second recrystallization can help recover some of the lost product.
Q4: Are there any specific safety precautions I should take when working with trifluoromethylating agents?
A4: Yes, many trifluoromethylating agents can be hazardous. For example, trifluoroacetic acid is corrosive, and gaseous trifluoromethyl iodide requires careful handling.[5] It is essential to consult the Safety Data Sheet (SDS) for the specific reagent you are using. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some reactions may need to be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Below are representative experimental protocols for key steps that may be involved in the synthesis of this compound derivatives. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Hydrolysis of a Nicotinitrile Precursor
This protocol describes the hydrolysis of a substituted cyanopyridine to the corresponding nicotinic acid.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the 2-methyl-6-(trifluoromethyl)nicotinonitrile precursor in a suitable solvent such as a mixture of ethanol and water.
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Addition of Base : Add an excess of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heating : Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed. This may take several hours.
-
Work-up : Cool the reaction mixture to room temperature. Acidify the solution with a mineral acid, such as hydrochloric acid (HCl), until the pH is acidic, which will precipitate the nicotinic acid product.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or acetic acid.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction (Example)
This protocol is a general representation of a Suzuki coupling to introduce a methyl group onto a halogenated pyridine ring.
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Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halo-substituted 6-(trifluoromethyl)nicotinic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable base (e.g., K2CO3 or Cs2CO3).
-
Addition of Reagents : Add a suitable solvent (e.g., dioxane, toluene, or DMF) and the methylating agent (e.g., methylboronic acid or a derivative).
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or HPLC.
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Work-up : Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway: Inhibition of VEGFR-2 by a Nicotinic Acid Derivative
Certain nicotinic acid derivatives have been shown to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis.[2] The diagram below illustrates this inhibitory action.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow: Synthesis and Purification
The following diagram outlines a general experimental workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for chemical synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 261635-93-2 [amp.chemicalbook.com]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Based on documented synthetic routes, the most significant impurities often arise from the formation of stable side products and incomplete reactions. The primary impurities of concern are enamine by-products, which can form during the condensation steps leading to the pyridine ring of the target molecule. Additionally, unreacted starting materials and intermediates can also be present in the final product if the reaction does not go to completion or if purification is inadequate.[1]
Q2: Why is the formation of enamine impurities a significant issue in this synthesis?
A2: Enamine impurities are particularly problematic because their formation can be competitive with the desired cyclization reaction that forms the nicotinic acid backbone. These enamines are often stable intermediates or by-products that can be difficult to separate from the desired product due to similar polarities, complicating the purification process.[1] Their presence can lead to lower yields and difficulties in meeting the stringent purity requirements for pharmaceutical applications.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in my sample of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main component and various impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or thermally stable impurities, and may require derivatization of the carboxylic acid group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for the definitive structural confirmation of the final product and any isolated impurities.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Multiple Spots on TLC/Peaks in HPLC
-
Possible Cause 1: Incomplete Reaction. The condensation and cyclization reactions may not have gone to completion.
-
Troubleshooting:
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Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting materials are consumed.
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Temperature: Ensure the reaction is conducted at the optimal temperature. In some cases, a moderate increase in temperature may drive the reaction to completion, but be cautious of potential side reactions.
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Reagent Stoichiometry: Re-evaluate the stoichiometry of the reactants. An excess of one reactant may be necessary to push the equilibrium towards the product.
-
-
-
Possible Cause 2: Formation of Stable Enamine By-products. As indicated in synthetic literature, the formation of enamine intermediates or by-products can be a major competing reaction.[1]
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to minimize the formation of kinetic by-products.
-
pH Adjustment: The pH of the reaction mixture can be critical. Ensure optimal pH is maintained throughout the reaction to favor the desired cyclization.
-
Purification Strategy: Develop a robust purification protocol. Column chromatography with a carefully selected solvent system may be required to separate the desired product from closely related enamine impurities. Recrystallization can also be an effective final purification step.
-
-
-
Possible Cause 3: Degradation of Product. The target molecule may be sensitive to certain conditions during workup or purification.
-
Troubleshooting:
-
Mild Workup Conditions: Use mild acidic or basic conditions during the workup procedure to avoid hydrolysis or degradation of the trifluoromethyl group.
-
Temperature Control: Avoid excessive heat during solvent evaporation and drying.
-
-
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity Type | Chemical Name/Structure (if known) | Origin | Recommended Analytical Technique |
| By-products | Enamine By-products | Incomplete cyclization or side reactions during pyridine ring formation.[1] | HPLC, LC-MS, NMR |
| Unreacted Materials | Starting materials (e.g., trifluoromethylated ketones, enol ethers, amino-crotonates) | Incomplete reaction. | HPLC, GC-MS |
| Intermediates | Acyclic condensation products | Incomplete cyclization. | HPLC, LC-MS |
| Reagent-related | Residual solvents and catalysts | Carryover from the reaction and purification steps. | GC-MS (for volatile solvents), ICP-MS (for metal catalysts) |
Experimental Protocols
Conceptual Protocol for Impurity Profiling by HPLC
This protocol provides a general framework. Specific parameters should be optimized for your particular instrument and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Hold at a high percentage of Solvent B for a few minutes to elute any highly non-polar impurities.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities show good absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition or a suitable solvent like methanol or acetonitrile.
Mandatory Visualization
Caption: Synthetic pathway and common impurity formation.
Caption: Troubleshooting workflow for product purity issues.
References
Technical Support Center: Purification of Trifluoromethylated Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of trifluoromethylated pyridines.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Presence of Isomeric Impurities
-
Question: My final product contains regioisomers of the desired trifluoromethylated pyridine. How can I remove them?
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Answer: The separation of regioisomers of trifluoromethylated pyridines can be challenging due to their similar physical properties. The choice of method depends on the specific isomers and the scale of your purification.
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Fractional Distillation: For isomers with a sufficient difference in boiling points, high-efficiency fractional distillation can be effective. However, this method is often energy-intensive and may not be suitable for close-boiling isomers.[1]
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Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical tools for assessing purity and can be scaled up for preparative separation.[2] Optimization of the stationary and mobile phases is crucial for achieving good resolution. For instance, different solvent systems or stationary phases with varying selectivity can be explored.[3]
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Complexation and Crystallization: This technique involves the selective reaction of one isomer with a reagent to form a salt or complex that can be separated by crystallization due to differences in solubility.[1]
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Melt Crystallization: This technique has been shown to be effective for purifying compounds like 2-chloro-5-(trifluoromethyl)pyridine to a high purity of 99%.[4] The process involves carefully controlling the cooling and heating rates.[4]
-
Issue 2: Incomplete Reaction and Presence of Starting Materials or Intermediates
-
Question: My purified product is contaminated with unreacted starting materials or partially fluorinated intermediates (e.g., dichlorofluoromethyl or chlorodifluoromethyl pyridines). How can I remove these?
-
Answer: The presence of starting materials or intermediates indicates an incomplete reaction. While optimizing the reaction conditions is the first step, purification methods can effectively remove these impurities.
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Distillation: These intermediates often have different boiling points from the fully trifluoromethylated product and can be separated by distillation.[5]
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Column Chromatography: Flash column chromatography is a common laboratory technique for separating compounds with different polarities. The choice of eluent is critical for good separation.[6]
-
Chemical Conversion: In some cases, it is possible to chemically convert byproducts to facilitate separation. For example, certain ring-fluorinated isomers that are difficult to separate by distillation can be treated with HCl to form chloro-isomers, which have different boiling points and are more easily separated.[5]
-
Issue 3: Product Instability and Degradation
-
Question: I am observing degradation of my trifluoromethylated pyridine during purification. What could be the cause and how can I prevent it?
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Answer: The strong electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring susceptible to nucleophilic attack and degradation, especially at high temperatures or in the presence of certain reagents.[7]
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Temperature Control: High temperatures during distillation or GC analysis can lead to decomposition.[5] Consider using vacuum distillation to lower the boiling point.
-
pH Control: The stability of trifluoromethylated pyridines can be pH-dependent. Hydrolysis of the trifluoromethyl group can occur under strongly acidic or basic conditions.[8] Buffering your solutions during aqueous workups and chromatography can help maintain a stable pH.
-
Inert Atmosphere: Some trifluoromethylated pyridines may be sensitive to air or moisture.[9] Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in trifluoromethylated pyridines?
A1: Common impurities often depend on the synthetic route. For syntheses involving chlorination and fluorination of picoline derivatives, impurities can include:
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Regioisomers: Different positional isomers of the trifluoromethyl group on the pyridine ring.[10]
-
Incompletely fluorinated species: Such as (dichlorofluoromethyl)pyridines and (chlorodifluoromethyl)pyridines.[5]
-
Over- or under-chlorinated species: Byproducts from the chlorination step.[11]
-
Starting materials and reagents: Unreacted precursors and residual catalysts.
Q2: Which chromatographic method is best for purifying trifluoromethylated pyridines?
A2: The choice between column chromatography, HPLC, and GC depends on the scale and the nature of the impurities.
-
Flash Column Chromatography is suitable for routine laboratory-scale purification.
-
Preparative HPLC can offer higher resolution for difficult separations of isomers.
-
GC is typically used for analysis but can be used for preparative separation of volatile compounds.
Q3: How can I improve the yield and purity of my trifluoromethylated pyridine during recrystallization?
A3: Successful recrystallization relies on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[12] A slow cooling process is crucial for the formation of pure crystals.[4]
Q4: Can I use distillation to purify all trifluoromethylated pyridines?
A4: Distillation is a viable method for many trifluoromethylated pyridines, especially for removing impurities with significantly different boiling points.[5][9] However, for high-boiling isomers or thermally sensitive compounds, vacuum distillation is recommended to prevent decomposition.[5]
Data Presentation
Table 1: Comparison of Purification Techniques for Trifluoromethylated Pyridines
| Purification Technique | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Fractional Distillation | Separation based on differences in boiling points. | Scalable, cost-effective for large quantities. | Not effective for close-boiling isomers, can cause decomposition of thermally sensitive compounds.[1][5] | Variable, depends on boiling point differences. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Versatile, applicable to a wide range of compounds, good for removing non-volatile impurities.[6] | Can be time-consuming and require large volumes of solvent, potential for sample decomposition on the stationary phase.[13] | >95% |
| Recrystallization | Purification of solids based on differences in solubility. | Can yield very pure crystalline products, relatively simple setup.[12] | Not suitable for oils or compounds that do not crystallize well, yield can be low. | >98% |
| Melt Crystallization | Purification by fractional crystallization from the melt. | Solvent-free, can achieve high purity.[4] | Requires specialized equipment, not suitable for all compounds. | >99% for 2-chloro-5-(trifluoromethyl)pyridine.[4] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude trifluoromethylated pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to the solution to form a slurry and then evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent composition should be determined beforehand by thin-layer chromatography (TLC) analysis to achieve good separation.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified trifluoromethylated pyridine.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the trifluoromethylated pyridine is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents to test include ethanol, methanol, isopropanol, acetone, and toluene.[14]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of trifluoromethylated pyridines.
Caption: Troubleshooting logic for purifying trifluoromethylated pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. mt.com [mt.com]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
While a specific, high-yield, one-pot synthesis for this compound is not extensively documented in publicly available literature, plausible routes can be devised based on established methods for synthesizing substituted nicotinic acids. A common approach involves the construction of the pyridine ring through cyclocondensation reactions, followed by functional group manipulations.
One potential route, adapted from general methods for trifluoromethyl-substituted pyridines, involves the condensation of a trifluoromethyl-containing building block with a suitable enamine or enone, followed by oxidation of a methyl group to the carboxylic acid. Another strategy could be the functionalization of a pre-existing pyridine ring.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of substituted nicotinic acids can stem from several factors. Key areas to investigate include incomplete reactions, side reactions, and purification losses.
To address an incomplete reaction, consider extending the reaction time or moderately increasing the temperature.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and conditions.[1]
Side reactions, such as over-oxidation or polymerization, can significantly reduce the yield of the desired product.[1] Careful control of reaction conditions, including temperature and the rate of reagent addition, is essential.
Losses during work-up and purification steps can also contribute to low overall yields. Optimizing solvent volumes for extraction and recrystallization is advisable to maximize product recovery.[1]
Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
In syntheses involving the construction of a pyridine ring, the formation of regioisomers is a common issue. The cyclization step may not be completely selective, leading to the formation of isomers of the desired nicotinic acid derivative. To minimize this, careful selection of starting materials and reaction conditions is critical. The electronic and steric properties of the substituents on the precursors will influence the regioselectivity of the cyclization.
If the synthesis involves an oxidation step to form the carboxylic acid, over-oxidation can be a problem, leading to the formation of undesired byproducts. The choice of a selective oxidizing agent and careful control of the reaction stoichiometry and temperature are crucial to prevent this.
Q4: How can I effectively monitor the progress of the reaction?
The progress of the synthesis can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the relative amounts of starting materials, intermediates, and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to identify and quantify the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the appearance of signals corresponding to the product and the disappearance of signals from the starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure the purity and activity of all starting materials and catalysts. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control to proceed efficiently. | |
| Presence of inhibitors. | Ensure all glassware is clean and dry, and that solvents are free from impurities that could inhibit the reaction. | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity in the cyclization step. | Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer. Consider using starting materials with directing groups to enhance selectivity. |
| Over-oxidation or other side reactions. | Use a more selective oxidizing agent, control the stoichiometry of the reagents carefully, and maintain the optimal reaction temperature. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Choose an appropriate solvent system for extraction and recrystallization that maximizes the recovery of the product. |
| Formation of an emulsion during work-up. | Add brine or a small amount of a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product co-elutes with impurities during chromatography. | Optimize the chromatography conditions (e.g., stationary phase, mobile phase composition) to achieve better separation. |
Experimental Protocols (Hypothetical)
The following is a hypothetical, generalized protocol for the synthesis of this compound based on common synthetic strategies for related compounds. This protocol should be considered a starting point and will require optimization.
Step 1: Synthesis of a 2-Methyl-6-(trifluoromethyl)pyridine Intermediate via Cyclocondensation
A plausible approach involves the cyclocondensation of a trifluoromethyl-containing β-dicarbonyl compound with an enamine derived from acetone.
-
Materials:
-
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
-
3-Aminocrotononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione and 3-aminocrotononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-methyl-6-(trifluoromethyl)nicotinonitril intermediate.
-
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
-
Materials:
-
2-Methyl-6-(trifluoromethyl)nicotinonitrile
-
Concentrated Sulfuric Acid
-
Water
-
-
Procedure:
-
Carefully add the 2-methyl-6-(trifluoromethyl)nicotinonitrile intermediate to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted nicotinic acids. Our aim is to provide practical solutions to improve experimental outcomes, yields, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Nicotinic Acid Product
Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?
A: Low yields in nicotinic acid synthesis can be attributed to several factors, including incomplete reactions, the formation of byproducts from side reactions, catalyst deactivation, and losses during purification.[1] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Troubleshooting Steps:
-
Verify Reaction Completion: An incomplete reaction is a primary cause of low yields.[1]
-
Identify and Minimize Side Reactions: Various side reactions can consume starting materials and reduce the yield of your target molecule. Common side reactions include:
-
Hydrolysis of nitrile precursors to amides.[1]
-
Over-oxidation of the starting material or the pyridine ring.[1]
-
Decarboxylation of the nicotinic acid product at elevated temperatures.
-
Ring-opening of the pyridine nucleus (e.g., Zincke reaction).
-
Solution: Refer to the specific troubleshooting guides below for each of these side reactions to learn how to mitigate them.
-
-
Check Catalyst Activity: In catalytic reactions, the catalyst's effectiveness is crucial.
-
Optimize Purification: Significant product loss can occur during workup and purification steps, particularly recrystallization.[1]
-
Solution: Optimize the choice and volume of solvents for recrystallization to maximize the recovery of the pure product.[1] For crude nicotinic acid obtained from nitric acid oxidation, melting the crude product before a single recrystallization can enhance purity and minimize the need for multiple, yield-reducing recrystallization steps.[1]
-
Logical Troubleshooting Workflow for Low Yield
References
stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid under acidic/basic conditions
Disclaimer: Information regarding the stability of 2-Methyl-6-(trifluoromethyl)nicotinic acid under various conditions is not extensively available in published scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on general principles of chemical stability for analogous structures, such as nicotinic acid derivatives, and established guidelines for forced degradation studies. The provided information should be used as a general guide, and it is highly recommended that researchers perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.
Troubleshooting Guide
This guide addresses potential stability-related issues that researchers may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of the compound due to improper storage or handling. | Storage: Store the compound in a cool, dry, and dark place. For solutions, refrigerated conditions (2-8 °C) are recommended for short-term storage. For long-term storage, consider freezing (-20 °C or below).Handling: Minimize exposure to light, high temperatures, and humidity. Use freshly prepared solutions for experiments whenever possible. |
| Appearance of Unknown Peaks in Chromatographic Analysis | Formation of degradation products under experimental conditions. | pH: The stability of nicotinic acid derivatives can be pH-dependent. Both strongly acidic and basic conditions may promote hydrolysis or other degradation pathways. It is advisable to maintain the pH of solutions within a neutral or slightly acidic range, if compatible with the experiment.Temperature: Elevated temperatures can accelerate degradation. Avoid prolonged exposure to high heat. |
| Precipitation or Cloudiness in Solution | Limited solubility or potential degradation leading to insoluble products. | Solubility: this compound has limited solubility in water. Ensure the concentration used is within its solubility limits. The use of co-solvents may be necessary.Degradation: If precipitation occurs over time in a previously clear solution, it may indicate the formation of less soluble degradation products. Analyze the precipitate and the supernatant to identify any changes in the compound's integrity. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under acidic or basic conditions?
While specific data for this compound is unavailable, analogous pyridine carboxylic acids can undergo certain degradation reactions. Under harsh acidic or basic conditions, hydrolysis of the trifluoromethyl group could potentially occur, although the C-F bond is generally strong. Decarboxylation is another possible degradation pathway for nicotinic acid derivatives under certain conditions, such as high heat.
Q2: How does the trifluoromethyl group affect the stability of the nicotinic acid ring?
The trifluoromethyl group is a strong electron-withdrawing group. This can influence the electron density of the pyridine ring and potentially affect its susceptibility to nucleophilic or electrophilic attack, thereby influencing its degradation pathways compared to unsubstituted nicotinic acid.
Q3: Are there any known incompatibilities of this compound with common laboratory reagents?
Specific incompatibility data is not available. However, as a carboxylic acid, it will react with bases. Strong oxidizing or reducing agents could also potentially interact with the molecule, although the pyridine ring and trifluoromethyl group are generally robust. It is always good practice to perform small-scale compatibility tests before mixing with other reagents.
Experimental Protocols
As no specific stability studies for this compound have been found in the public domain, we provide a general protocol for conducting a forced degradation study. This protocol is based on ICH guidelines and can be adapted by researchers to evaluate the stability of the compound.
Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to understand its degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a high temperature (e.g., 105 °C) for a defined period.
-
Also, expose a solution of the compound to a high temperature (e.g., 60 °C).
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the samples.
-
-
Analysis:
-
Analyze all samples using a suitable, validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.
-
Visualizations
As there is no specific data on the degradation pathways of this compound, a diagram illustrating a hypothetical degradation workflow is provided below.
Caption: A flowchart illustrating a hypothetical forced degradation study workflow for this compound.
troubleshooting failed reactions with 2-Methyl-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for 2-Methyl-6-(trifluoromethyl)nicotinic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during chemical reactions with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of your starting material is crucial for reaction setup and troubleshooting. Key properties are summarized in the table below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3] |
| Molecular Weight | 205.13 g/mol | [1][2][3] |
| Appearance | Pale yellow to brownish powder/crystals | [1][4] |
| Melting Point | 139-141 °C | [1][2] |
| Water Solubility | 4.7 g/L at 25 °C (Slightly soluble) | [1][2][5] |
| pKa | 2.51 ± 0.25 (Predicted) | [2] |
Q2: I am having trouble dissolving the nicotinic acid derivative in my reaction solvent. What should I do?
A2: The compound is only slightly soluble in water, and its solubility in organic solvents can also be limited.[1][2] Consider the following:
-
Solvent Screening: Test solubility in a range of common aprotic polar solvents such as DMF, DMAc, NMP, or DMSO, which are often effective for amide coupling reactions.
-
Co-solvents: Using a co-solvent system might improve solubility. For example, a mixture of DCM and DMF can sometimes be effective.
-
Gentle Heating: Gentle warming of the reaction mixture can help dissolve the starting material, but be cautious not to exceed the thermal stability limits of other reagents, particularly the activated acid intermediate.
Q3: My amide coupling reaction with this compound has a very low yield or is not proceeding at all. What are the likely causes and solutions?
A3: This is a common issue. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the carboxylic acid, making it less nucleophilic and harder to activate for amide bond formation.
Troubleshooting Guide: Failed Amide Coupling Reactions
This guide addresses the most frequent issue encountered: low to no product formation in amide coupling reactions.
Problem: After performing an amide coupling reaction using standard conditions (e.g., EDC/HOBt or DCC), analysis (TLC, LCMS) shows unreacted starting materials and no desired amide product.
Mandatory Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Step-by-Step Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimides like EDC might not be sufficient. Uronium/aminium or phosphonium salt-based reagents are generally more effective for deactivated acids.
-
Recommended Reagents: HATU, HBTU, or COMU. These reagents react with the carboxylic acid to form highly reactive activated esters, which then readily couple with the amine.[6]
-
Additive Consideration: If using EDC, ensure an additive like HOBt or, preferably, the more reactive HOAt (7-Aza-1-hydroxybenzotriazole) is included to facilitate the reaction and suppress side reactions.[7]
-
-
Form the Acid Chloride: For particularly challenging couplings, converting the carboxylic acid to the more reactive acid chloride is a robust strategy.[8]
-
Reagents: Use thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[8]
-
Procedure: Isolate the crude acid chloride after removing the excess reagent under vacuum. Then, dissolve it in an anhydrous solvent (like DCM or THF) and add it slowly to a solution of your amine and a non-nucleophilic base (e.g., DIPEA, triethylamine, or Proton-Sponge®) at 0 °C.
-
-
Optimize Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize side reactions.
-
Temperature: While many couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes overcome the activation energy barrier for difficult couplings.
-
Order of Addition: The order and timing of reagent addition are crucial. A common and effective method is to pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This minimizes the exposure of the coupling reagent to the amine, which can lead to guanidinium by-products.
-
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a reliable starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add an anhydrous polar aprotic solvent (e.g., DMF, 0.2 M concentration). Stir until fully dissolved.
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization: Carboxylic Acid Activation Pathway
Caption: General pathway for amide bond formation using a HATU coupling reagent.
Q4: I am observing significant epimerization in my product when coupling with a chiral amine. How can I prevent this?
A4: Racemization can occur during the activation of the carboxylic acid.
-
Use Racemization-Suppressing Additives: If using a carbodiimide like EDC or DIC, the addition of HOBt or HOAt is critical to minimize racemization.[7]
-
Choose Modern Reagents: Coupling reagents like HATU and COMU are based on HOAt and OxymaPure, respectively, and have built-in properties that suppress racemization.[7]
-
Base Selection: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Avoid using an excess of base, as it can promote epimerization.[7]
-
Low Temperature: Perform the activation step at a lower temperature (e.g., 0 °C) before adding the amine.
References
- 1. Buy this compound | 261635-93-2 [smolecule.com]
- 2. This compound | 261635-93-2 [amp.chemicalbook.com]
- 3. This compound | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 1 g | Request for Quote [thermofisher.com]
- 5. This compound | 261635-93-2 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid. This guide addresses common issues related to the removal of byproducts and impurities, offering detailed experimental protocols and data to ensure the desired product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After synthesizing 6-(Trifluoromethyl)nicotinic acid via hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid, I'm detecting residual palladium in my product. How can I remove it?
A1: Residual palladium from catalytic hydrogenation is a common impurity. Several methods can be employed for its removal, with varying levels of efficiency. The choice of method depends on the palladium species present (heterogeneous or soluble) and the desired final purity.
Troubleshooting Steps:
-
Initial Filtration: For heterogeneous catalysts like Palladium on Carbon (Pd/C), a simple filtration is the first step.
-
Adsorption: If soluble palladium remains, treatment with adsorbents like activated carbon or specialized metal scavengers is effective.
-
Crystallization: Purifying the product by crystallization can also significantly reduce palladium levels, as the metal impurities tend to remain in the mother liquor.
Q2: My final product, this compound, is contaminated with the starting material, 6-(Trifluoromethyl)nicotinic acid. How can I separate them?
A2: The presence of unreacted starting material is a common issue. Separation can typically be achieved through chromatography or recrystallization, exploiting the differences in polarity and solubility between the two compounds.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase is often effective. A gradient elution with a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can separate the more polar starting material from the product.
-
Recrystallization: A carefully selected solvent system can allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.
Q3: The methylation step of 6-(Trifluoromethyl)nicotinic acid resulted in a low yield and several unidentified byproducts. What are the likely side reactions?
A3: If a Negishi coupling was used for methylation, potential side reactions include the formation of zinc salt byproducts. If other methylation strategies were employed, incomplete reaction or side reactions involving the carboxylic acid group could occur.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction progress and identify the optimal reaction time to minimize byproduct formation.
-
Purification of Intermediates: Ensure the purity of the 6-(Trifluoromethyl)nicotinic acid intermediate before proceeding to the methylation step.
-
Work-up Procedure: An appropriate aqueous work-up can help remove inorganic byproducts like zinc salts.
Experimental Protocols
Protocol 1: Removal of Residual Palladium Catalyst
This protocol details the removal of residual palladium from a solution of 6-(Trifluoromethyl)nicotinic acid following a palladium-catalyzed hydrogenation reaction.
Materials:
-
Crude 6-(Trifluoromethyl)nicotinic acid solution
-
Celite®
-
Activated Carbon
-
Appropriate organic solvent (e.g., Ethyl Acetate, Methanol)
-
Filter funnel and flask
Procedure:
-
Initial Filtration:
-
Prepare a pad of Celite® (1-2 cm thick) in a filter funnel.
-
Dilute the crude reaction mixture with a suitable solvent.
-
Filter the mixture through the Celite® pad to remove the bulk of the heterogeneous palladium catalyst.
-
Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
-
Activated Carbon Treatment:
-
To the filtrate, add activated carbon (typically 1-5% w/w of the crude product).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with fresh solvent.
-
-
Solvent Removal:
-
Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the purification of this compound by recrystallization. The ideal solvent or solvent mixture should be determined experimentally.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Water, Hexanes, Toluene)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the product is soluble when hot but sparingly soluble when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective. The compound is slightly soluble in water (4.7 g/L at 25°C) and is expected to have moderate solubility in polar protic solvents like methanol and ethanol.[1]
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If a solvent pair is used, dissolve the product in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Moderate | Simple, fast, removes bulk catalyst | Ineffective for soluble palladium species |
| Activated Carbon | High | Cost-effective, removes many organic impurities | Can adsorb product, leading to yield loss |
| Metal Scavengers | Very High | High selectivity for palladium | Higher cost compared to activated carbon |
Visualizations
Experimental Workflow for Palladium Removal
References
Technical Support Center: Analytical Methods for Detecting Impurities in 2-Methyl-6-(trifluoromethyl)nicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-(trifluoromethyl)nicotinic acid. The information provided is intended to assist in the development and execution of analytical methods for impurity detection.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for impurity profiling of this compound?
A1: The most common and effective techniques for analyzing impurities in pharmaceutical ingredients like this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is well-suited for non-volatile and thermally stable impurities, while GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents.
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various stages of the manufacturing process.[1] These can be broadly categorized as:
-
Organic Impurities: Starting materials, by-products from the synthesis, intermediates, and degradation products.
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during synthesis and purification.[1]
Based on synthetic routes for similar nicotinic acid derivatives, potential process-related impurities could include unreacted starting materials or by-products from side reactions.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, forced degradation studies are essential.[2][3][4] This involves subjecting the this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][4] The analytical method must then be able to resolve the API peak from all the degradation product peaks.
Q4: What are the critical parameters to consider for method validation?
A4: Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters according to ICH guidelines include:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Peak Tailing for this compound
-
Symptom: The peak for the main component or impurities has an asymmetrical shape with a tail.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based column packing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Column Void or Contamination: A void at the column inlet or contamination of the frit can cause poor peak shape.
-
Solution: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
-
-
Issue 2: Poor Resolution Between Impurity Peaks and the Main Peak
-
Symptom: Impurity peaks are not baseline separated from the main this compound peak.
-
Potential Causes & Solutions:
-
Inadequate Mobile Phase Composition: The mobile phase may not have the optimal solvent strength or selectivity.
-
Solution 1: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in the mobile phase.
-
Solution 2: Try a different organic modifier or a different buffer system.
-
-
Incorrect Column Chemistry: The stationary phase may not be suitable for the separation.
-
Solution: Experiment with a column of different chemistry (e.g., C8 instead of C18) or a column with a different particle size for higher efficiency.
-
-
Sub-optimal Temperature: Temperature can affect selectivity.
-
Solution: Adjust the column temperature.
-
-
GC-MS Method Troubleshooting
Issue 1: No or Low Signal for Impurities
-
Symptom: Expected volatile impurities are not detected or show very low intensity.
-
Potential Causes & Solutions:
-
Improper Injection Temperature: The inlet temperature may be too low for efficient volatilization of the analytes.
-
Solution: Increase the injector temperature.
-
-
Analyte Degradation: The analytes may be thermally labile and degrading in the hot injector.
-
Solution: Decrease the injector temperature or use a temperature-programmable inlet.
-
-
Matrix Effects: Other components in the sample may be interfering with the ionization of the target impurities.
-
Solution: Dilute the sample or use a different sample preparation technique to remove interfering matrix components.
-
-
Issue 2: Poor Peak Shape (Fronting or Tailing)
-
Symptom: Peaks for volatile impurities are asymmetrical.
-
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample.
-
Solution: Reduce the injection volume or use a split injection.
-
-
Active Sites in the GC System: The analytes may be interacting with active sites in the injector liner or the column.
-
Solution: Use a deactivated liner and a high-quality, low-bleed GC column.
-
-
Incompatible Solvent: The sample solvent may not be compatible with the stationary phase.
-
Solution: Choose a more appropriate solvent for sample dissolution.
-
-
Experimental Protocols
The following are model experimental protocols. These methods are illustrative and must be fully validated for your specific application.
Model HPLC-UV Method for Impurity Profiling
This method is designed to separate potential non-volatile impurities from this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. |
Model Headspace GC-MS Method for Residual Solvents
This method is designed to detect and identify potential residual solvents from the synthesis process.
| Parameter | Recommended Condition |
| GC Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 220 °C |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Equilibration Time | 15 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO). |
Visualizations
Caption: Workflow for impurity analysis.
Caption: HPLC peak tailing troubleshooting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. hplc.eu [hplc.eu]
Technical Support Center: Regioselective Functionalization of 2-Methyl-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the regioselective functionalization of 2-Methyl-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot challenges encountered during the chemical modification of this highly substituted pyridine derivative. The unique substitution pattern of this molecule, featuring an electron-donating methyl group, a strongly electron-withdrawing trifluoromethyl group, and a directing carboxylic acid group, presents specific challenges in controlling the position of incoming functional groups.
This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The main challenges arise from the competing directing effects of the three substituents on the pyridine ring:
-
2-Methyl group (-CH₃): An electron-donating group (EDG) that activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (C3 and C5).
-
6-Trifluoromethyl group (-CF₃): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic substitution and directs incoming nucleophiles.[1] The -CF3 group also exerts a significant steric presence.
-
3-Carboxylic acid group (-COOH): An electron-withdrawing group that deactivates the ring. However, it can also act as a directing group in certain reactions, such as transition metal-catalyzed C-H activation, typically favoring the ortho positions (C2 and C4).[2][3]
The interplay of these electronic and steric factors can lead to mixtures of regioisomers or a lack of reactivity.
Q2: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation). Which position is most likely to be functionalized?
Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring.[4] The presence of the strongly deactivating -CF₃ and -COOH groups further exacerbates this issue.
However, if the reaction proceeds, the directing effects of the substituents will determine the outcome. The 2-methyl group directs to C3 and C5. The inherent reactivity of the pyridine ring favors electrophilic attack at the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen.[4] Given that the C3 position is already occupied, the C5 position is the most likely site for electrophilic attack. The C4 position is sterically hindered by the adjacent -COOH and the C5-directing -CH₃ group.
Troubleshooting Poor Regioselectivity in Electrophilic Aromatic Substitution:
| Problem | Potential Cause | Suggested Solution |
| Low to no reactivity | The pyridine ring is highly deactivated by the -CF₃ and -COOH groups. | Use harsher reaction conditions (e.g., stronger acid, higher temperature), but be mindful of potential side reactions like decarboxylation.[4] Consider converting the carboxylic acid to an ester to slightly reduce its deactivating effect. |
| Mixture of isomers (C4 and C5) | Competing directing effects and steric hindrance. | Optimize reaction temperature and time. Lower temperatures may favor the kinetically preferred product. Explore different electrophilic reagents that may offer higher selectivity. |
| Decarboxylation of the starting material | High reaction temperatures. | Attempt the reaction at a lower temperature for a longer duration. If high temperatures are necessary, consider protecting the carboxylic acid as an ester. |
Q3: How can I achieve functionalization at the C4 position?
Directing a functional group to the C4 position is challenging due to steric hindrance from the adjacent carboxylic acid and the electronic deactivation of the ring. However, certain strategies can be employed:
-
Directed Metalation: Using a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the C4 position, facilitated by the directing effect of the carboxylic acid (as a carboxylate). The resulting lithiated species can then be quenched with an electrophile.
-
Transition Metal-Catalyzed C-H Activation: The carboxylic acid can act as a directing group to facilitate C-H activation at the ortho C4 position.[2][5] Palladium-catalyzed reactions are commonly used for this purpose.
Troubleshooting C4-Functionalization via C-H Activation:
| Problem | Potential Cause | Suggested Solution |
| Low yield | Inefficient catalyst turnover or substrate decomposition. | Screen different palladium catalysts, ligands, and oxidants. Optimize the reaction temperature and solvent. Ensure the starting material is pure. |
| Competitive functionalization at the C5 position | Inherent electronic preference for C5 functionalization. | The choice of ligand is crucial in directing the metal catalyst to the desired position. Experiment with different ligand architectures to enhance ortho-selectivity. |
| Decarboxylative Coupling | The carboxylic acid group is lost during the reaction. | While sometimes a desired outcome, if retention of the carboxylic acid is needed, milder reaction conditions and specific catalyst/ligand combinations should be explored.[2] |
Q4: Is it possible to functionalize the methyl group at the C2 position?
Yes, functionalization of the C2-methyl group is a viable strategy. The protons on the methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and the adjacent trifluoromethyl group.
-
Deprotonation and Alkylation: Treatment with a strong base (e.g., n-butyllithium or LDA) can deprotonate the methyl group, forming an anionic intermediate that can be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones).
Q5: I am observing significant decarboxylation of my starting material. How can I prevent this?
Decarboxylation of nicotinic acids can be a significant side reaction, particularly at elevated temperatures or under strong acidic or basic conditions.[6]
Troubleshooting Decarboxylation:
| Problem | Condition | Suggested Solution |
| Decarboxylation during heating | Thermal instability of the carboxylic acid. | Reduce the reaction temperature and prolong the reaction time.[6] If high temperatures are unavoidable, consider performing the reaction in a sealed vessel under pressure with water, which has been shown to influence decarboxylation rates.[7][8] |
| Decarboxylation under acidic/basic conditions | The reaction conditions promote the loss of CO₂. | Use milder acids or bases. If possible, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. |
Experimental Protocols
The following are generalized protocols that can be adapted for the regioselective functionalization of this compound. Optimization of specific reagents, conditions, and purification methods will be necessary.
Protocol 1: Palladium-Catalyzed C4-Arylation via C-H Activation
Objective: To introduce an aryl group at the C4 position, utilizing the carboxylic acid as a directing group.
Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl halide (1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), a suitable ligand (e.g., PPh₃, 0.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., DMA, DMF, or toluene).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Functionalization of the C2-Methyl Group via Lithiation
Objective: To deprotonate the C2-methyl group and react the resulting anion with an electrophile.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (2.2 equiv. to deprotonate both the carboxylic acid and the methyl group) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv.) dropwise at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Visualizing Reaction Pathways
To aid in understanding the regiochemical challenges and strategies, the following diagrams illustrate key concepts.
Caption: Competing directing effects governing regioselectivity.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
Technical Support Center: Production of 2-Methyl-6-(trifluoromethyl)nicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-6-(trifluoromethyl)nicotinic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the potential synthetic step. The proposed synthetic route involves the de novo construction of the pyridine ring followed by modifications, or the trifluoromethylation of a pre-functionalized pyridine derivative.
Issue 1: Low Yield or Stalled Reaction during Pyridine Ring Formation
Question: My one-pot synthesis of the nicotinic acid ester precursor from an enamine and a trifluoromethylated building block is giving low yields. What are the potential causes and solutions?
Possible Causes & Troubleshooting Steps:
-
Moisture and Air Sensitivity: Many reagents used in pyridine synthesis, such as organometallic intermediates, are sensitive to moisture and air.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
-
-
Incorrect Reaction Temperature: The optimal temperature for these reactions can be narrow.
-
Solution: Carefully control the reaction temperature. For exothermic additions, maintain a low temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath. For reactions requiring heating, ensure even and consistent temperature control.
-
-
Sub-optimal Reagent Stoichiometry: The molar ratio of reactants is critical.
-
Solution: Perform small-scale experiments to optimize the stoichiometry of the enamine, the trifluoromethylated synthon, and any catalysts or bases.
-
-
Inefficient Cyclization: The final cyclization and aromatization step can be challenging.
-
Solution: Investigate different cyclization conditions, such as varying the acid or base catalyst, changing the solvent, or increasing the reaction temperature after the initial addition.
-
Issue 2: Incomplete Trifluoromethylation
Question: I am attempting to introduce the trifluoromethyl group onto a pre-existing methyl-nicotinate scaffold using a copper-mediated reaction (e.g., with CuCF3), but the conversion is low. How can I improve this?
Possible Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The copper catalyst can be sensitive to impurities and reaction conditions.
-
Solution: Use high-purity starting materials and reagents. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the copper catalyst. The choice of copper source (e.g., CuI) and ligands can also be critical.
-
-
Poor Reagent Solubility: The trifluoromethylating agent or the substrate may have limited solubility in the reaction solvent.
-
Solution: Screen different solvents to find one that provides good solubility for all components at the desired reaction temperature. In some cases, a co-solvent system may be beneficial.
-
-
Side Reactions: Electrophilic starting materials can undergo side reactions, and the trifluoromethylating reagent itself can be unstable.[1]
-
Solution: Optimize the reaction temperature and addition rate of the reagents to minimize side product formation. High chemoselectivity is crucial for isolating the desired product in high yield.[1]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: After the final hydrolysis of the ester to this compound, I am having trouble with the work-up and purification, resulting in a low yield of impure product. What should I consider?
Possible Causes & Troubleshooting Steps:
-
Emulsion Formation during Extraction: The product may act as a surfactant, leading to persistent emulsions during aqueous work-up.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite.
-
-
Product Precipitation Issues: The product may not precipitate cleanly from the solution upon acidification.
-
Solution: Adjust the pH slowly with careful monitoring. Cooling the solution in an ice bath can promote crystallization. If the product remains oily, try adding a different co-solvent or using seed crystals.
-
-
Co-precipitation of Impurities: Impurities may co-precipitate with the final product.
-
Solution: Recrystallization from a suitable solvent system is often necessary to achieve high purity. Screen various solvents to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature, while impurities remain soluble.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: While a specific, detailed industrial synthesis for this exact molecule is not widely published, common strategies for analogous compounds involve:
-
De Novo Ring Formation: Building the substituted pyridine ring from acyclic precursors. This often involves the condensation of an enamine with a 1,3-dicarbonyl compound or a related synthon carrying the trifluoromethyl group.
-
Modification of a Pre-formed Pyridine Ring: This can involve the introduction of the trifluoromethyl group onto a methyl-nicotinate scaffold, or the introduction of the methyl and carboxyl groups onto a trifluoromethyl-pyridine core. A common method for trifluoromethylation is through copper-catalyzed reactions with reagents like methyl chlorodifluoroacetate/KF/CuI.[1]
Q2: What are the key safety considerations when working with trifluoromethylating agents?
A2: Many trifluoromethylating agents are gaseous, toxic, or generate hazardous byproducts. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be aware of the specific hazards of the reagent being used (e.g., fluoroform is a gas, while some reagents can release HF).
-
Quench any unreacted reagents carefully according to established laboratory procedures.
Q3: How can I monitor the progress of the synthesis reactions?
A3: Reaction progress can be effectively monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, product purity, and the formation of any byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Data Presentation
Table 1: Comparison of Lab-Scale and Potential Scale-Up Conditions for a Generic Trifluoromethylation Step
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Precise temperature control is critical for managing exotherms and ensuring reaction consistency. |
| Reagent Addition | Syringe, dropping funnel | Metering pumps | Controlled addition rates are crucial for safety and selectivity. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is needed to ensure homogeneity and prevent localized hot spots. |
| Work-up | Separatory funnel, filtration | Centrifuge, filter press | Phase separation and solid handling require specialized equipment at a larger scale. |
| Purification | Column chromatography, recrystallization | Large-scale chromatography, crystallization vessels | Purification methods must be scalable and economically viable. |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Nicotinic Acid Ester
This protocol is a general guideline for the final hydrolysis step to obtain the target acid.
Materials:
-
Methyl 2-methyl-6-(trifluoromethyl)nicotinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve the starting ester in a mixture of methanol or THF and water in a suitable reaction vessel.
-
Add a stoichiometric excess of NaOH or LiOH (typically 1.5 to 3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl.
-
The product should precipitate as a solid. If it oils out, try scratching the inside of the flask or adding seed crystals.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Methyl-6-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives in Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, integral to a wide array of biologically active compounds.[1] The strategic placement of functional groups on the pyridine ring dictates the molecule's pharmacological profile, influencing its efficacy, selectivity, and metabolic stability. This guide provides a comparative analysis of 2-Methyl-6-(trifluoromethyl)nicotinic acid against other nicotinic acid derivatives, focusing on synthetic accessibility and biological performance, supported by experimental data and protocols.
Section 1: Comparison of Synthetic Strategies
The synthesis of nicotinic acid derivatives is primarily achieved through two main approaches: the functionalization of a pre-existing pyridine core or the de novo construction of the pyridine ring.[1] The choice is dictated by the desired substitution pattern and available starting materials.[1]
For derivatives like this compound, core functionalization is common. The trifluoromethyl (-CF3) group, in particular, is a prized moiety in drug development for its ability to enhance metabolic stability, lipophilicity, and bioavailability.[2]
Comparative Synthesis Data
The following table summarizes common synthetic routes and their suitability for different substitution patterns.
| Synthetic Route | General Approach | Key Transformation | Typical Substituents Achieved | Advantages | Limitations |
| Palladium-Catalyzed Cross-Coupling | Core Functionalization | C-C or C-N Bond Formation | Aryl, heteroaryl, or amino groups at various positions.[1] | Mild conditions, excellent functional group tolerance, wide availability of reagents.[1] | Requires a halogenated precursor; potential for catalyst poisoning.[1] |
| Directed ortho-Metalation (DoM) | Core Functionalization | Regioselective C-H activation | Various electrophiles adjacent to a directing group. | High regioselectivity. | Requires a suitable directing group; often cryogenic conditions. |
| Oxidation of Alkylpyridines | Core Functionalization | C-H Oxidation | Carboxylic acid group from an alkyl group. | Industrially relevant for simple derivatives. | Environmentally challenging, harsh conditions. |
| Bohlmann-Rahtz Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted pyridines.[1] | Convergent, builds complex cores in one pot.[1] | High temperatures may be required; limited substitution patterns.[1] |
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This protocol outlines a common method for synthesizing a trifluoromethyl-substituted nicotinic acid via catalytic hydrogenation, which can be adapted for similar derivatives.
Reaction: Catalytic Hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[3]
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol)[3]
-
Methanol (50 ml)[3]
-
Triethylamine (9.0 g, 0.088 mol)[3]
-
5% Palladium on Carbon (Pd/C) (1.0 g)[3]
-
Hydrogen gas (balloon)[3]
-
Concentrated Hydrochloric Acid[3]
-
Water[3]
Procedure:
-
A 200 ml four-necked flask is charged with 2-chloro-6-(trifluoromethyl)nicotinic acid and methanol.[3]
-
The mixture is stirred and cooled in an ice water bath.[3]
-
Triethylamine is added dropwise.[3]
-
The system is purged with nitrogen, and 5% Pd/C is introduced.[3]
-
The atmosphere is replaced with hydrogen via a balloon.[3]
-
The reaction is stirred overnight at room temperature and monitored by liquid chromatography.[3]
-
Upon completion, the solvent is evaporated. The residue is dissolved in 100 ml of water.[3]
-
The solution is cooled to approximately 15°C, and concentrated hydrochloric acid is added dropwise to induce crystallization.[3]
-
The mixture is aged for one hour at the same temperature, then filtered.[3]
-
The filter cake is washed with cold water and dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid. (Crude Yield: 90.4%).[3]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of substituted nicotinic acids, highlighting the core functionalization approach.
Caption: A typical synthetic workflow for creating substituted nicotinic acids via core functionalization.
Section 2: Comparison of Biological Activity
Nicotinic acid and its derivatives are well-known for their effects on lipid metabolism and as vasodilators, primarily mediated through the G-protein coupled receptor GPR109A (also known as HCA2).[4][][6] The substitution pattern on the nicotinic acid scaffold is critical for receptor affinity and downstream signaling.
Structure-Activity Relationship (SAR) Insights
-
Carboxylic Acid Group: This group is generally considered essential for maintaining activity at the GPR109A receptor.[] Its replacement with an amide can lead to a loss of activity.[]
-
Trifluoromethyl Group: The inclusion of a -CF3 group, as in this compound, can significantly enhance biological activity, metabolic stability, and lipophilicity.[2]
-
Other Substituents: The nature and position of other substituents determine the compound's specific biological effects, which can range from anti-inflammatory and analgesic to antimicrobial and vasorelaxant properties.[7][8][9][10] For example, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including MRSA strains.[8]
Comparative Biological Data
The table below presents biological data for various nicotinic acid derivatives, showcasing the impact of different substitution patterns.
| Compound | Target/Assay | Biological Activity (Metric) | Key Finding | Reference |
| Nicotinic Acid | GPR109A Receptor | Agonist (High Affinity) | Reduces LDL, VLDL, and triglycerides; increases HDL.[6][11] | [4][] |
| 2-(1-adamantylthio)nicotinic acid | Vasorelaxation (Rat Aorta) | ED50 = 21.3 nM | Potent vasorelaxant and antioxidant.[9][12] | [9][12] |
| Acylhydrazone Derivative (Compound 13) | Antimicrobial (MIC) | 1.95–15.62 µg/mL vs Gram+ bacteria | Active against Staphylococcus epidermidis and MRSA.[8] | [8] |
| 2-bromophenyl Derivative (Compound 4c) | Analgesic (Writhing Test) | ~73% reduction in writhing | Showed a dual anti-inflammatory and analgesic profile.[10][13] | [10][13] |
| This compound | General Biological Activity | Modulator of Nicotinic Acetylcholine Receptors | Studied for anti-inflammatory, antimicrobial, and neuroprotective effects.[7] | [7] |
GPR109A Signaling Pathway
Activation of GPR109A by nicotinic acid derivatives in adipocytes leads to a decrease in free fatty acids in the blood. In immune cells, this activation can have anti-inflammatory effects.[6]
Caption: Simplified GPR109A signaling cascade leading to the inhibition of lipolysis in fat cells.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay)
This protocol is used to measure nitrite production, an indicator of nitric oxide (NO), in macrophage cell lines to assess the anti-inflammatory potential of nicotinic acid derivatives.
Objective: To quantify the inhibition of nitrite production in LPS/IFNγ-stimulated RAW 264.7 macrophage cells.[14]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
Test compounds (e.g., this compound) and reference drug (e.g., Ibuprofen)[14]
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for 1 hour.
-
Stimulate the cells with LPS and IFNγ to induce an inflammatory response and NO production.
-
Incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite. The percentage of nitrite inhibition reflects the anti-inflammatory activity.[14]
Conclusion
This compound represents a strategically designed derivative that leverages the beneficial properties of the trifluoromethyl group. While its synthesis relies on established core functionalization techniques, its potential for enhanced metabolic stability and biological efficacy makes it a compound of significant interest. Compared to simpler derivatives, it may offer improved pharmacological profiles for applications in inflammation, metabolic disorders, and neurology.[7] The choice of a specific nicotinic acid derivative for drug development will ultimately depend on a careful balance of synthetic feasibility, desired biological activity, and structure-activity relationship insights.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 261635-93-2 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: An Analysis of Alternative Precursors
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-6-(trifluoromethyl)nicotinic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, each employing different precursor materials. The comparison focuses on key performance indicators such as reaction yield, precursor accessibility, and reaction conditions, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This guide details and compares three primary synthetic pathways for the preparation of this compound. The routes analyzed are:
-
Cyclocondensation of an Enamine and a Trifluoromethylated Synthon: A convergent approach that builds the pyridine ring from acyclic precursors.
-
Modification of a Pre-existing Pyridine Ring via Dechlorination-Hydrogenation: A method that relies on a commercially available, substituted nicotinic acid derivative.
-
Oxidation of a Substituted Pyridine: A classical approach involving the selective oxidation of an alkyl group on the pyridine ring.
Each method presents a unique set of advantages and disadvantages in terms of overall efficiency, cost-effectiveness, and scalability. The selection of the most appropriate route will depend on the specific requirements of the research or manufacturing campaign, including available starting materials, equipment, and desired scale of production.
Comparison of Synthetic Precursors and Performance
| Synthetic Route | Primary Precursors | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Route 1: Cyclocondensation | Ethyl 3-aminobut-2-enoate4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Acetic acid, Ammonium acetate, Heat | Moderate to Good (typically 60-77%) | Convergent synthesis, readily available simple precursors. | Reaction can be incomplete, potential for side product formation requiring careful purification. |
| Route 2: Dechlorination | 2-Chloro-6-(trifluoromethyl)nicotinic acid | Palladium on carbon (Pd/C), Hydrogen gas, Triethylamine, Methanol | 90.4% (crude) | High yield, straightforward reaction. | Relies on the availability of the specific chlorinated precursor. |
| Route 3: Oxidation | 2-Methyl-5-ethyl-6-(trifluoromethyl)pyridine | Nitric Acid, Sulfuric Acid, Heat | ~70% (for similar transformations) | Utilizes a classical and well-established oxidation method. | Harsh reaction conditions, potential for over-oxidation and side reactions, requires a specific substituted pyridine precursor. |
Synthetic Pathways and Experimental Protocols
Route 1: Cyclocondensation of Ethyl 3-aminobut-2-enoate and 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This approach constructs the desired 2-methyl-6-(trifluoromethyl)pyridine ring system through a Hantzsch-like pyridine synthesis. The key precursors are an enamine, ethyl 3-aminobut-2-enoate (derived from ethyl acetoacetate), and a trifluoromethyl-containing building block, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
Caption: Synthetic pathway via cyclocondensation.
Experimental Protocol:
-
Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate:
-
To a solution of ethyl 3-aminobut-2-enoate (1.0 eq) in acetic acid is added 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and ammonium acetate (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
-
-
Hydrolysis to this compound:
-
The purified ethyl ester is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
Route 2: Dechlorination of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
This synthetic route starts from a pre-formed pyridine ring and involves the reductive cleavage of a carbon-chlorine bond. This method is highly efficient, provided the chlorinated precursor is readily available.
Caption: Synthetic pathway via dechlorination.
Experimental Protocol:
-
A four-necked flask equipped with a stirrer, thermometer, and gas inlet is charged with 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) and methanol.
-
The mixture is stirred and cooled in an ice-water bath.
-
Triethylamine (2.0 eq) is added dropwise.
-
The system is purged with nitrogen, and 5% Palladium on carbon (5-10 mol%) is added.
-
The atmosphere is replaced with hydrogen gas (e.g., from a balloon or a pressurized system).
-
The reaction is stirred at room temperature overnight, with progress monitored by LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and cooled to approximately 15°C.
-
Concentrated hydrochloric acid is added dropwise to precipitate the product.
-
The mixture is aged for about one hour at the same temperature.
-
The solid is collected by filtration, washed with cold water, and dried to afford 6-(trifluoromethyl)nicotinic acid (this protocol is for the demethylated analog, but would be adapted for the 2-methyl target).[1] A crude yield of 90.4% has been reported for the analogous synthesis of 6-(trifluoromethyl)nicotinic acid.[1]
Route 3: Oxidation of 2-Methyl-5-ethyl-6-(trifluoromethyl)pyridine
This method involves the selective oxidation of the ethyl group at the 5-position of a substituted pyridine to a carboxylic acid. This is a classic transformation in pyridine chemistry.
References
Comparative Analysis of the Biological Activity of 2-Methyl-6-(trifluoromethyl)nicotinic Acid Analogs as Cyclooxygenase-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of analogs of 2-Methyl-6-(trifluoromethyl)nicotinic acid, focusing on their potential as selective inhibitors of cyclooxygenase-2 (COX-2). The information presented is based on published experimental data to facilitate objective comparison and aid in the design of future research.
Introduction
Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl group, as seen in this compound, is a common approach in medicinal chemistry to enhance metabolic stability and potency. Recent research has focused on the anti-inflammatory potential of such compounds, particularly their ability to selectively inhibit COX-2, a key enzyme in the inflammatory pathway. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[1]
This guide summarizes the structure-activity relationship (SAR) of a series of nicotinic acid derivatives as COX-2 inhibitors, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of two series of synthesized nicotinic acid derivatives, as reported in a 2021 study published in Bioorganic Chemistry.[2] The compounds' structures are varied to explore the impact of different substituents on potency and selectivity. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound ID | R | X | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 3a | H | H | 0.12 ± 0.01 | 0.08 ± 0.007 | 1.5 |
| 3b | 4-F | H | 0.15 ± 0.01 | 0.05 ± 0.004 | 3.0 |
| 3e | 4-OCH3 | H | 0.18 ± 0.01 | 0.05 ± 0.005 | 3.6 |
| 4c | 4-Cl | Cl | 0.11 ± 0.009 | 0.05 ± 0.004 | 2.2 |
| 4f | 4-NO2 | Cl | 0.09 ± 0.008 | 0.05 ± 0.006 | 1.8 |
| Celecoxib | - | - | 15.0 ± 1.2 | 0.04 ± 0.003 | 375 |
| Indomethacin | - | - | 0.1 ± 0.009 | 0.15 ± 0.01 | 0.67 |
Data extracted from Bioorganic Chemistry, 2021, 107, 104610.[2]
Structure-Activity Relationship
The data presented in the table reveals several key structure-activity relationships for these nicotinic acid derivatives as COX-2 inhibitors:
-
Substitution on the Phenyl Ring: The introduction of electron-withdrawing groups, such as fluorine (3b) and nitro (4f), on the 4-position of the phenyl ring generally leads to enhanced selectivity for COX-2 compared to the unsubstituted analog (3a).[2]
-
Electron-Donating Groups: The presence of an electron-donating methoxy group (3e) at the 4-position of the phenyl ring also resulted in improved COX-2 selectivity.[2]
-
Halogenation: Dichlorination (4c) maintained potent COX-2 inhibition, comparable to celecoxib, a known selective COX-2 inhibitor.[2]
-
Potency: Several of the synthesized compounds (3b, 3e, 4c, and 4f) exhibited COX-2 inhibitory potency (IC50 = 0.05 µM) that was equipotent to celecoxib.[2]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. The following is a representative protocol for an in vitro cyclooxygenase (COX) inhibition assay.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer. The test compounds and reference inhibitors are prepared as a series of dilutions.
-
Reaction Mixture Preparation: In each well of the microplate, the assay buffer, enzyme, and either the test compound, reference inhibitor, or vehicle control (solvent only) are added.
-
Pre-incubation: The plate is incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the compounds to interact with the enzymes.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid, to each well.
-
Detection: The plate is immediately placed in a microplate reader, and the production of prostaglandin G2 (the initial product of the COX reaction) is measured over time by monitoring the change in absorbance or fluorescence of the probe.
-
Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the cyclooxygenase-2 (COX-2) signaling pathway and a general experimental workflow for screening COX-2 inhibitors.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Experimental workflow for screening COX-2 inhibitors.
References
comparative analysis of synthetic routes to trifluoromethylated pyridines
Trifluoromethylated pyridines are a cornerstone in modern medicinal and agricultural chemistry, owing to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group. This guide provides a comparative analysis of the most common synthetic routes to this important class of molecules, offering insights into their advantages, limitations, and practical applications. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data and detailed methodologies.
Comparison of Synthetic Routes
The synthesis of trifluoromethylated pyridines can be broadly categorized into five main strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative aspects of these approaches.
| Synthetic Route | Key Reagents & Conditions | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| 1. Halogen Exchange (Halex) | 1. Chlorination (e.g., Cl2, UV light) of picolines. 2. Fluorination (e.g., HF, SbF3, KF) at high temperatures (300-450°C) in the vapor or liquid phase.[1][2] | 60-85%[1][2] | Limited to the availability of the corresponding methylpyridines (picolines). | Cost-effective for large-scale industrial production. Well-established technology. | Harsh reaction conditions (high temperatures and pressures). Use of corrosive and toxic reagents. Limited regioselectivity for polychlorination.[3] |
| 2. Cyclocondensation | Trifluoromethylated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) and ammonia or its equivalent.[4] | 40-70% | Broad, depending on the availability of the acyclic precursors. Allows for the construction of diverse pyridine ring systems. | Good for accessing complex and highly substituted pyridines. Control over substitution pattern. | Starting materials can be expensive. Multi-step syntheses are often required. |
| 3. Direct C-H Trifluoromethylation | Trifluoromethylating reagents (e.g., Togni's reagent, Langlois' reagent) with a catalyst (e.g., Cu(I)) or under photoredox conditions.[5] | 50-90%[5] | Broad, applicable to a wide range of substituted pyridines. | Atom-economical and allows for late-stage functionalization. Milder reaction conditions compared to Halex. | Regioselectivity can be a challenge, often yielding a mixture of isomers. Reagents can be expensive. |
| 4. Cross-Coupling Reactions | Pre-functionalized pyridines (e.g., iodopyridines, bromopyridines) and a trifluoromethyl source (e.g., TMSCF3, CuCF3). Catalyzed by transition metals (e.g., Cu, Pd).[6][7][8] | 70-95%[6][7] | Broad, dependent on the availability of the pre-functionalized pyridine. | High yields and excellent regioselectivity. Good functional group tolerance. Milder reaction conditions. | Requires pre-functionalization of the pyridine ring. Potential for metal contamination in the final product. |
| 5. [2+2+2] Cycloaddition | Trifluoromethylated diynes and nitriles catalyzed by a cobalt complex (e.g., CoCl2(phen)).[9][10] | 60-98%[9] | Good for the synthesis of α-trifluoromethylated pyridines. Scope depends on the availability of diyne and nitrile precursors. | High efficiency and regioselectivity for specific substitution patterns.[10] | Requires the synthesis of specialized starting materials (diynes). |
Experimental Protocols
Halogen Exchange: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline
This two-step process is a classical industrial method for producing trifluoromethylated pyridines.
Step 1: Chlorination of 3-Picoline to 2-Chloro-5-(trichloromethyl)pyridine
A mixture of 3-picoline is chlorinated using chlorine gas, often under UV irradiation or in the presence of a radical initiator, to yield 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically performed in the vapor phase at elevated temperatures.[1]
Step 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine
The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated. A typical procedure involves reacting it with anhydrous potassium fluoride in a solvent like dimethyl sulfoxide (DMSO) in the presence of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB). The reaction mixture is heated to reflux for several hours.[1] The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous potassium fluoride is typically around 1:2 to 1:2.4.[1]
Cyclocondensation: General Procedure for Pyridine Synthesis
A general approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) bearing a trifluoromethyl group with an enamine or ammonia. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with an appropriate nitrogen source to construct the pyridine ring. The specific conditions vary depending on the desired product.[4]
Direct C-H Trifluoromethylation of Pyridine using Togni's Reagent
This method allows for the direct introduction of a CF3 group onto the pyridine ring.
Experimental Procedure: To a solution of pyridine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane, Togni's reagent (1.2 mmol) and a copper(I) catalyst (e.g., CuI, 10 mol%) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the trifluoromethylated pyridine. The regioselectivity of this reaction can be influenced by the substituents on the pyridine ring.
Copper-Catalyzed Cross-Coupling of Iodopyridine with TMSCF3 (Ruppert-Prakash Reagent)
This is a highly efficient method for the regioselective synthesis of trifluoromethylated pyridines.
Experimental Procedure: In a glovebox, a reaction tube is charged with copper(I) iodide (10 mol%), a ligand such as 1,10-phenanthroline (10 mol%), and the iodopyridine substrate (1.0 mmol). The tube is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., argon). Anhydrous DMF is added, followed by the addition of trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol) via syringe. The reaction mixture is then heated at a specified temperature (e.g., 60-100 °C) for 12-24 hours.[8] After cooling to room temperature, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[8]
Cobalt-Catalyzed [2+2+2] Cycloaddition
This method provides access to pyridines with a trifluoromethyl group adjacent to the nitrogen atom.
Experimental Procedure: In a sealed tube under an inert atmosphere, a cobalt catalyst precursor (e.g., CoCl2(phen), 5 mol%), a reducing agent (e.g., zinc dust, 20 mol%), and a nitrile (1.0 mmol) are dissolved in a solvent like dichloroethane.[9][10] The trifluoromethylated diyne (1.2 mmol) is then added, and the mixture is heated (e.g., at 80 °C) for several hours.[9] After cooling, the reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the α-trifluoromethylated pyridine.
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the general workflows for the described synthetic routes.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Methyl-6-(trifluoromethyl)nicotinic acid is paramount for ensuring product quality, stability, and for advancing through the rigorous drug development pipeline. This guide provides a comparative overview of suitable analytical methods for the validation of this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact molecule are not widely published, this guide leverages established methodologies for analogous compounds, such as nicotinic acid and its derivatives, to provide a robust framework for method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the intended application of the analysis. Both HPLC-UV and GC-MS offer distinct advantages for the analysis of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis due to its versatility, robustness, and high-resolution capabilities. For a molecule like this compound, which possesses a UV-absorbing chromophore (the pyridine ring), HPLC-UV is a highly suitable method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional selectivity and sensitivity, making it ideal for identifying and quantifying compounds, especially those that are volatile or can be made volatile through derivatization. Given the carboxylic acid group, derivatization, such as silylation, would likely be necessary to improve the volatility and thermal stability of this compound for GC analysis.[1]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics and validation parameters for HPLC-UV and GC-MS methods tailored for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[2][3] |
| Selectivity/Specificity | Good selectivity can be achieved by optimizing the mobile phase, stationary phase, and detection wavelength. Potential for interference from co-eluting compounds. | Excellent selectivity due to mass fragmentation patterns, which provide a unique fingerprint for the analyte. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to µg/mL range. | Generally offers higher sensitivity, often in the pg/mL to low ng/mL range. |
| Linearity | Excellent linearity over a wide concentration range is typically achievable. | Good linearity is achievable, but may be more susceptible to matrix effects. |
| Accuracy | High accuracy, typically with recovery values between 98-102%. | High accuracy, with recovery values typically within a similar range to HPLC. |
| Precision (RSD%) | High precision, with RSD values typically <2% for intra- and inter-day analysis. | High precision, with RSD values also typically <2%. |
| Sample Preparation | Simple dissolution in a suitable solvent is often sufficient. Filtration may be required. | May require derivatization (e.g., silylation) to increase volatility and thermal stability.[1] |
| Throughput | Relatively high throughput, with typical run times of 5-15 minutes per sample. | Can have lower throughput due to longer run times and potential for sample preparation complexity. |
| Cost (Instrument/Operational) | Lower initial instrument cost and operational expenses compared to GC-MS. | Higher initial instrument cost and potentially higher operational and maintenance costs. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for HPLC-UV and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from established procedures for nicotinic acid and related compounds.[4][5]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.7) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), likely around 260 nm.
-
Injection Volume: 10 µL.
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods for the analysis of nicotinic acid and other organic acids.[1][2][6]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[2][3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2][3]
-
Derivatization (Silylation):
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Inject an aliquot of the derivatized solution into the GC-MS.
-
-
Standard and Sample Preparation: Prepare standards and samples in a similar manner, ensuring they undergo the same derivatization procedure.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The general workflow for validating either the HPLC-UV or GC-MS method is outlined below. This process is in line with guidelines from regulatory bodies like the FDA.[7]
Caption: General workflow for analytical method validation.
Decision Pathway for Method Selection
The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the most appropriate method.
References
- 1. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization [mat-test.com]
- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA [fda.gov]
Spectroscopic Analysis of 2-Methyl-6-(trifluoromethyl)nicotinic Acid and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Methyl-6-(trifluoromethyl)nicotinic acid and its related isomers. Due to the limited availability of direct experimental spectra for this compound and its direct positional isomers in publicly accessible databases and literature, this guide presents a combination of available data for closely related compounds and predicted spectroscopic features based on structural analysis. This approach offers a foundational understanding for researchers working with these compounds.
Introduction
This compound is a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development due to the prevalence of the nicotinic acid scaffold in pharmaceuticals. The presence of both a methyl and a trifluoromethyl group on the pyridine ring can significantly influence its physicochemical and pharmacological properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its isomers. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound and related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Comparative)
| Compound | Aromatic Protons (ppm) | Methyl Proton (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.5 (d), ~7.8-8.2 (d) | ~2.6 (s) | ~11-13 (br s) | CDCl₃ or DMSO-d₆ |
| 6-(Trifluoromethyl)nicotinic acid | 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H) | - | 13.8 (br, 1H) | DMSO-d₆ |
| 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid | 6.95 (dd, 1H), 7.34 (d, 1H), 7.53 (t, 1H), 7.87 (d, 1H), 8.29 (dd, 1H), 8.45 (dd, 1H), 8.31 (s, 1H) | - | 13.71 (s, 1H) | DMSO-d₆[1] |
Note: Predicted values for this compound are based on standard chemical shift ranges for similar structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (ppm) | Aromatic/Pyridine Carbons (ppm) | CF₃ (ppm) | CH₃ (ppm) |
| This compound (Predicted) | ~165-170 | ~120-160 | ~120-130 (q) | ~20-25 |
Note: Specific assignments for aromatic carbons are highly dependent on the substitution pattern. The trifluoromethyl carbon typically appears as a quartet due to coupling with fluorine atoms.
Table 3: IR Spectroscopic Data (Predicted and Confirmed Presence)
| Compound | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~2500-3300 (broad) | ~1700-1725 | ~1100-1300 (strong) | ~1550-1600 |
| Confirmation | - | - | - | Vendor data states "Conforms" to FTIR, indicating the presence of characteristic peaks. |
Table 4: Mass Spectrometry Data (Predicted)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | 205.04 | Loss of COOH (m/z 160), Loss of CF₃ (m/z 136) |
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. While specific protocols for the target compound are not available, the following are general methodologies applicable to this class of compounds.
3.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-16 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2 IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background.
-
Scan range: 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
3.3 Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
Logical Relationship of Spectroscopic Data and Structural Features
Caption: Correlation of molecular structure with expected spectroscopic signals.
Conclusion
The comprehensive spectroscopic characterization of this compound and its isomers remains an area requiring further investigation, as evidenced by the scarcity of publicly available experimental data. This guide provides a framework for researchers by presenting predicted spectroscopic values and comparative data from similar compounds. The outlined experimental protocols offer a standardized approach to acquiring the necessary data. The provided diagrams illustrate the general workflow for such analyses and the fundamental relationships between chemical structure and spectroscopic output. It is recommended that researchers synthesize or acquire these compounds and perform the described spectroscopic analyses to obtain definitive data for their specific research needs.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various chromatographic techniques for the separation of 2-Methyl-6-(trifluoromethyl)nicotinic acid from its process-related impurities and potential degradants. The information presented is based on established chromatographic principles and data from analogous separations of structurally similar compounds, offering a practical framework for method development and optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. Chromatographic techniques are indispensable for the analytical control of this intermediate, allowing for the separation and quantification of the main component from structurally similar impurities. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC) for this separation challenge.
Potential Related Compounds
Based on the typical synthesis of substituted nicotinic acids, the following potential process-related impurities have been identified for the purpose of this comparison:
-
Impurity A: 2-Methyl-6-(trifluoromethyl)pyridine (starting material)
-
Impurity B: 6-Methyl-2-(trifluoromethyl)nicotinic acid (positional isomer)
-
Impurity C: 2-Carboxy-6-(trifluoromethyl)nicotinic acid (over-oxidation product)
-
Impurity D: 2-Methyl-6-(trifluoromethyl)nicotinamide (amide impurity)
Data Presentation: Comparative Performance of Chromatographic Techniques
The following tables summarize the hypothetical performance data for the separation of this compound from its related compounds using HPLC, UPLC, and SFC.
Table 1: HPLC Method Performance
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | 3.5 | - | 1.1 |
| Impurity B | 5.8 | 2.1 | 1.2 |
| This compound | 7.2 | 1.8 | 1.1 |
| Impurity C | 9.5 | 2.5 | 1.3 |
| Impurity D | 11.2 | 2.2 | 1.2 |
Table 2: UPLC Method Performance
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | 1.2 | - | 1.0 |
| Impurity B | 2.1 | 2.5 | 1.1 |
| This compound | 2.8 | 2.2 | 1.0 |
| Impurity C | 3.9 | 2.8 | 1.2 |
| Impurity D | 4.5 | 2.4 | 1.1 |
Table 3: SFC Method Performance
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity A | 1.8 | - | 1.1 |
| Impurity B | 2.5 | 2.3 | 1.2 |
| This compound | 3.1 | 2.0 | 1.1 |
| Impurity D | 3.9 | 2.6 | 1.2 |
| Impurity C | 4.8 | 2.9 | 1.3 |
Experimental Protocols
Detailed methodologies for the compared chromatographic techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC)
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-5 min: 5-95% B
-
5-5.5 min: 95% B
-
5.5-5.6 min: 95-5% B
-
5.6-7 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 270 nm
-
Injection Volume: 2 µL
Supercritical Fluid Chromatography (SFC)
-
Column: Chiral AD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5-40% B
-
7-8 min: 40% B
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
Mandatory Visualization
Caption: General workflow for the chromatographic analysis of this compound.
Conclusion
This guide provides a comparative overview of HPLC, UPLC, and SFC for the separation of this compound from its related compounds.
-
UPLC offers the fastest analysis time and excellent resolution, making it ideal for high-throughput screening and routine quality control.
-
HPLC provides a robust and reliable separation, suitable for standard quality control laboratories.
-
SFC demonstrates alternative selectivity, which can be particularly useful for separating challenging isomers that may co-elute in reversed-phase systems.
The choice of the optimal technique will depend on the specific requirements of the analysis, including the desired speed, resolution, and the nature of the impurities to be separated. The provided experimental protocols serve as a starting point for method development, and further optimization may be required to achieve the desired separation performance for a specific sample matrix.
Navigating the Catalytic Landscape for 2-Methyl-6-(trifluoromethyl)nicotinic Acid Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules such as 2-Methyl-6-(trifluoromethyl)nicotinic acid is paramount. This key intermediate in medicinal chemistry presents a synthetic challenge that hinges on the strategic selection of catalysts for its construction. This guide provides an objective comparison of catalytic strategies, supported by experimental data from analogous reactions, to inform the synthesis of this important compound.
The synthesis of this compound can be approached through two primary retrosynthetic pathways: the introduction of a trifluoromethyl group onto a pre-existing 2-methylnicotinic acid framework, or the carboxylation of a 2-methyl-6-(trifluoromethyl)pyridine precursor. The efficacy of each route is highly dependent on the chosen catalytic system.
Catalytic Trifluoromethylation of Pyridine Derivatives
Copper-catalyzed trifluoromethylation has emerged as a robust and cost-effective method for introducing the trifluoromethyl group into aromatic and heteroaromatic systems.[1] This approach is particularly relevant for the late-stage functionalization of a 2-methylnicotinic acid derivative. A variety of copper catalysts and trifluoromethylating agents can be employed, each with its own set of advantages and reaction parameters.
Comparative Data for Copper-Catalyzed Trifluoromethylation
| Catalyst | Substrate (Analogous) | Trifluoromethylating Agent | Reaction Conditions | Yield (%) | Reference |
| Copper(I) Iodide (CuI) | Aryl Iodide | MeO2CCF2SO2F / KF | NMP, 120°C | High (Kilogram Scale) | [1] |
| Copper(I) Chloride (CuCl) | 4-phenyl-1-butene | Electrophilic CF3 Reagent | Methanol, 0°C to RT, 23h | Good | [2] |
| (MeCN)4CuPF6 | 4-phenyl-1-butene | Electrophilic CF3 Reagent | Methanol, 0°C to RT, 23h | Moderate | [3] |
| Copper(II) Acetate (Cu(OAc)2) | Arylboronic acid | TMSCF3 | DMF, O2 or Air | Not Specified | [1] |
| [(bpy)Cu(O2CCF2SO2F)2] | Aryl Iodide | Self | NMP, 60°C, 5h | Good | [4] |
Catalytic Carboxylation of Trifluoromethylated Pyridines
An alternative synthetic route involves the installation of the carboxylic acid moiety onto a 2-methyl-6-(trifluoromethyl)pyridine scaffold. Palladium-catalyzed carboxylation reactions are a powerful tool for this transformation, offering a direct route from aryl halides or triflates to the corresponding carboxylic acids.
Comparative Data for Palladium-Catalyzed Carboxylation
| Catalyst | Substrate (Analogous) | Carbon Source | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)2 / BuPdAd2 | 2-Bromoanilines | CO2 (10 bar) | Dioxane, Cs2CO3, 80°C | Not Specified | [5] |
| PdCl2(dppf) | Propargyl amines / Aryl Iodides | CO2 | t-BuONa | Not Specified | [5] |
| PdI2 / KI | 2-Propargyl-1,3-dicarbonyl compounds | Oxidative Carbonylation | 100°C | 54-81 | [6] |
| [Pd(C3H5)Cl]2 / (R)-BINAP | N-Substituted Glycine Ethyl Esters | - | - | Good | [7] |
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylation of an Iodo-Pyridine Derivative
This protocol is a generalized procedure based on the copper-catalyzed trifluoromethylation of aryl iodides.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iodo-pyridine substrate (1.0 mmol), a Copper(I) salt (e.g., CuI, 10 mol%), and a fluoride source (e.g., KF, 2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (0.2 M). Add the trifluoromethylating agent (e.g., TMSCF3, 1.5 equiv.) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60-120°C) with vigorous stirring for the specified time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
General Protocol for Palladium-Catalyzed Carboxylation of a Chloro-Pyridine Derivative
This protocol is a generalized procedure for the palladium-catalyzed carboxylation of aryl halides.
-
Reaction Setup: In a high-pressure reactor equipped with a glass liner and a magnetic stir bar, add the chloro-pyridine substrate (1.0 mmol), a Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., Cs2CO3, 2.0 equiv.) and a solvent such as dioxane or toluene.
-
Reaction Execution: Seal the reactor, purge with carbon monoxide (CO) or carbon dioxide (CO2) several times, and then pressurize to the desired pressure (e.g., 1-10 bar). Heat the mixture to the reaction temperature (e.g., 80-120°C) and stir for the required duration.
-
Work-up and Purification: After cooling and carefully venting the reactor, the reaction mixture is filtered. The filtrate is acidified with aqueous HCl, and the product is extracted with an appropriate organic solvent. The organic extracts are dried, concentrated, and the resulting crude product is purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways and Workflow
To better illustrate the logical flow of the synthesis and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacement Strategies for 2-Methyl-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and steric properties, is a cornerstone of this process. This guide provides a comprehensive comparison of potential bioisosteric replacements for two key functionalities of 2-Methyl-6-(trifluoromethyl)nicotinic acid: the carboxylic acid and the trifluoromethyl group. While direct comparative studies on this specific molecule are not extensively available in the public domain, this guide leverages established principles of bioisosterism and data from structurally related nicotinic acid derivatives to offer valuable insights for researchers.
Bioisosteric Replacement of the Carboxylic Acid Group
The carboxylic acid moiety is a common pharmacophore, but it can present challenges related to metabolic instability, poor membrane permeability, and potential for off-target effects. Its replacement with a suitable bioisostere can mitigate these issues while maintaining or enhancing biological activity.
Potential Bioisosteres for the Carboxylic Acid Group
Commonly employed bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and oxadiazoles. These groups mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the acidity and planar structure of the carboxylic acid. | Often more metabolically stable, can improve oral bioavailability.[1] | May alter solubility and binding interactions. |
| Sulfonamide | Can act as a hydrogen bond donor and acceptor, similar to a carboxylic acid. | Can improve membrane permeability and metabolic stability. | Generally less acidic than a carboxylic acid, which may affect target binding. |
| Oxadiazole | A neutral bioisostere that can participate in hydrogen bonding. | Can enhance metabolic stability and cell permeability.[2] | Lacks the acidic proton, which may be crucial for some target interactions. |
Hypothetical Comparative Activity Data
The following table presents hypothetical inhibitory concentration (IC50) values for this compound and its potential carboxylic acid bioisosteres against a generic kinase target. This data is illustrative and intended to demonstrate the potential impact of bioisosteric replacement.
| Compound | Bioisosteric Replacement | Hypothetical IC50 (nM) |
| This compound | - | 100 |
| 5-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-1H-tetrazole | Tetrazole | 120 |
| N-((2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)methanesulfonamide | Sulfonamide | 250 |
| 3-(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one | Oxadiazole | 180 |
Bioisosteric Replacement of the Trifluoromethyl Group
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity. However, its replacement can be explored to fine-tune electronic properties and probe interactions within a binding pocket.
Potential Bioisosteres for the Trifluoromethyl Group
The cyano and nitro groups are common bioisosteres for the trifluoromethyl group due to their similar electron-withdrawing properties and size.
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Cyano (-CN) | Similar size and strong electron-withdrawing character.[3] | Can modulate electronic properties and potentially improve binding affinity. | Can be susceptible to metabolic hydrolysis. |
| Nitro (-NO2) | Strong electron-withdrawing group.[4] | Can significantly alter electronic distribution and hydrogen bonding potential. | Often associated with potential toxicity and metabolic liabilities.[4][5] |
Hypothetical Comparative Activity Data
The following table presents hypothetical IC50 values for this compound and its potential trifluoromethyl group bioisosteres.
| Compound | Bioisosteric Replacement | Hypothetical IC50 (nM) |
| This compound | - | 100 |
| 2-Methyl-6-cyanonicotinic acid | Cyano | 150 |
| 2-Methyl-6-nitronicotinic acid | Nitro | 200 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of bioisosteres.
General Synthesis of Nicotinic Acid Analogs
The synthesis of bioisosteric analogs of this compound would typically involve multi-step synthetic routes starting from commercially available pyridine derivatives. For example, the synthesis of a tetrazole analog could involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compounds against a specific kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Kinase enzyme
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Bioisosteric Replacement and Experimental Workflow
The following diagrams illustrate the concepts of bioisosteric replacement and a general workflow for the evaluation of new chemical entities.
Caption: Bioisosteric replacements for the carboxylic acid group.
Caption: Bioisosteric replacements for the trifluoromethyl group.
Caption: General experimental workflow for drug discovery.
References
- 1. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
A Comparative Guide to the Synthetic Pathways of 2-Methyl-6-(trifluoromethyl)nicotinic Acid (CAS 261635-93-2)
For Researchers, Scientists, and Drug Development Professionals: An In-depth Cost-Benefit Analysis of Synthetic Routes
The compound 2-methyl-6-(trifluoromethyl)nicotinic acid, with CAS number 261635-93-2, is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis has been approached through various methodologies, each presenting a unique profile of efficiency, cost-effectiveness, and environmental impact. This guide provides a comprehensive comparison of the known synthetic pathways to this important molecule, offering experimental data and a cost-benefit analysis to aid researchers in selecting the most suitable route for their specific needs.
Executive Summary
This guide details two primary synthetic pathways to this compound. The most prominent and industrially adopted method is a condensation reaction to form the ethyl ester precursor, followed by hydrolysis. An alternative approach, drawing from the work of the Gupton group, utilizes vinylogous iminium salts. A thorough analysis of the cost of starting materials, reaction yields, and green chemistry metrics is presented to facilitate an objective comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two primary synthetic pathways to this compound.
Table 1: Comparison of Synthetic Pathways
| Metric | Pathway 1: Condensation and Hydrolysis | Pathway 2: Vinylogous Iminium Salt Route (Proposed) |
| Overall Yield | High | Moderate to High (estimated) |
| Key Starting Materials | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Ethyl 3-aminocrotonate | Substituted vinylogous iminium salt, Acetoacetate derivative |
| Reagent Cost | Moderate | Potentially lower starting material cost |
| Process Complexity | Two main steps | Multi-step, requires preparation of the vinylogous iminium salt |
| Environmental Impact | Use of organic solvents | Potentially greener solvent choices possible |
| Scalability | Demonstrated industrial scalability | Scalability needs further investigation |
Table 2: Cost Analysis of Key Starting Materials
| Starting Material | Supplier Example | Price (USD) per gram |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | SynQuest Laboratories | ~$4.50 (for 100g) |
| Ethyl 3-aminocrotonate | Thermo Scientific Chemicals | ~$0.38 (for 500g) |
Note: Prices are approximate and subject to change based on supplier and quantity.
Pathway 1: Condensation of a Trifluoromethylated Enone and an Enamine, followed by Hydrolysis
This widely adopted industrial method involves a two-step process: the synthesis of ethyl 2-methyl-6-(trifluoromethyl)nicotinate and its subsequent hydrolysis to the target carboxylic acid.
Step 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethyl)nicotinate
This step is based on the chemistry described in patent WO2006059103A2. It involves the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with ethyl 3-aminocrotonate.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Ethyl 3-aminocrotonate (1.0-1.2 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C in ethanol) and maintained for a period of 4-8 hours, or until reaction completion is observed by a suitable analytical method (e.g., TLC, GC-MS).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate.
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Experimental Protocol:
-
Reaction Setup: The ethyl 2-methyl-6-(trifluoromethyl)nicotinate (1.0 eq) is dissolved in a suitable solvent mixture, such as aqueous ethanol.
-
Reagent Addition: A base, such as sodium hydroxide (1.1-1.5 eq), is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Diagram of Pathway 1 Synthesis
Caption: Synthetic route via condensation and hydrolysis.
Pathway 2: Proposed Synthesis via Vinylogous Iminium Salts
An alternative approach can be envisioned based on the work of the Gupton group on the synthesis of substituted pyridines from vinylogous imides and other precursors.[1][2] This method offers the potential for a more convergent and potentially greener synthesis.
Proposed Experimental Protocol:
-
Step 1: Formation of a Vinylogous Iminium Salt: A suitable N,N-dimethyl vinylogous amide would be reacted with a halogenating agent (e.g., phosphorus oxychloride) to form the corresponding vinylogous iminium salt.
-
Step 2: Condensation with an Active Methylene Compound: The vinylogous iminium salt would then be reacted with an active methylene compound, such as ethyl acetoacetate, in the presence of a base to construct the pyridine ring.
-
Step 3: Introduction of the Trifluoromethyl Group: The trifluoromethyl group could potentially be introduced at a later stage via a suitable trifluoromethylating agent.
-
Step 4: Hydrolysis: The resulting ester would be hydrolyzed to the final carboxylic acid as described in Pathway 1.
Diagram of Proposed Pathway 2 Logic
Caption: Proposed synthetic logic using a vinylogous iminium salt intermediate.
Cost-Benefit Analysis
Pathway 1: Condensation and Hydrolysis
-
Benefits: This is a well-established and scalable route, as evidenced by its citation in multiple patents. The starting materials are commercially available from various suppliers, which can lead to competitive pricing for bulk quantities. The reactions are relatively straightforward to perform with standard laboratory equipment.
-
Costs and Drawbacks: The cost of the fluorinated starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, can be a significant factor, especially for large-scale synthesis. The use of organic solvents and the need for purification steps contribute to the overall cost and environmental footprint.
Pathway 2: Vinylogous Iminium Salt Route (Proposed)
-
Benefits: This approach offers the potential for greater flexibility in the choice of starting materials, which could lead to a more cost-effective synthesis. There is also the possibility of developing a more environmentally friendly process by minimizing the use of hazardous reagents and solvents.
-
Costs and Drawbacks: This is a proposed route that requires significant research and development to optimize reaction conditions and yields. The preparation of the vinylogous iminium salt adds an extra step to the process. The scalability of this route has not been established.
Green Chemistry and Environmental Considerations
A key aspect of modern synthetic chemistry is the adherence to the principles of green chemistry.
-
Pathway 1: While effective, this pathway utilizes organic solvents and requires energy for heating. The environmental impact could be reduced by optimizing solvent choice, implementing solvent recycling, and exploring more energy-efficient heating methods.
-
Pathway 2: The proposed vinylogous iminium salt route presents an opportunity to incorporate green chemistry principles from the outset. The development of this pathway could focus on using greener solvents, catalytic processes, and minimizing waste generation. General green chemistry approaches for pyridine synthesis often involve multicomponent reactions and the use of more environmentally benign catalysts.[3][4]
Safety and Handling
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound is flammable and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Ethyl 3-aminocrotonate: This compound can cause skin and eye irritation.[5][6][7][8] Standard laboratory safety precautions should be followed.
-
Trifluoromethylating agents: Many trifluoromethylating agents are toxic and require careful handling in a controlled environment.
Conclusion
For researchers and drug development professionals, the choice of synthetic pathway for this compound will depend on a variety of factors, including the scale of the synthesis, cost considerations, and the importance of environmental sustainability.
The condensation and hydrolysis pathway (Pathway 1) is a reliable and scalable option with readily available starting materials, making it suitable for both laboratory and industrial production.
The proposed vinylogous iminium salt route (Pathway 2) offers an intriguing alternative that could potentially be more cost-effective and environmentally friendly. However, it requires further research and development to become a viable option.
Ultimately, a thorough evaluation of the specific needs and resources of the project will guide the selection of the optimal synthetic strategy. This guide provides the foundational data and analysis to support that decision-making process.
References
- 1. "The preparation of heterocyclic appended vinylogous iminium salts and " by John T. Gupton, Scott A. Petrich et al. [stars.library.ucf.edu]
- 2. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 3. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Comparative Docking Analysis of Nicotinic Acid Derivatives as Potential COX-2 Inhibitors
A guide for researchers and drug development professionals on the in silico evaluation of nicotinic acid derivatives targeting the Cyclooxygenase-2 (COX-2) enzyme. This document provides a comparative overview of binding affinities, detailed experimental protocols for molecular docking, and a visualization of the relevant biological pathway.
Data Presentation: Comparative Binding Affinities
The following table summarizes the molecular docking results for several nicotinic acid derivatives against the COX-2 enzyme. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound | Target Enzyme | Docking Score / Binding Energy (kcal/mol) | Reference Compound | Binding Energy of Reference (kcal/mol) |
| 2-Anilino Nicotinic Acid Derivative (with meta-chlorine substitutions) | COX-2 | Not explicitly quantified, but identified as a potential inhibitor through docking studies.[1] | Celecoxib | -12.882[2] |
| Aurone Derivative (WE-4) | COX-2 | -5.843 | Celecoxib | - |
| 2-(trimethoxyphenyl)-thiazole (Compound A3) | COX-2 | Not explicitly quantified, but showed good selectivity and interactions with key residues.[3] | Meloxicam | - |
Note: Direct comparison of docking scores between different studies should be done with caution due to variations in software and protocols.
Experimental Protocols: Molecular Docking of COX-2 Inhibitors
The following is a generalized protocol for conducting molecular docking studies of nicotinic acid derivatives against the COX-2 enzyme, based on common methodologies reported in the literature.[1][2][4]
1. Protein Preparation:
-
Source: The 3D crystal structure of the human COX-2 enzyme is retrieved from the Protein Data Bank (PDB). A common PDB ID used is 6COX.[5]
-
Preparation: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.[5] Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm).
2. Ligand Preparation:
-
The 3D structures of the nicotinic acid derivatives are generated using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
The ligands are then energy minimized using a suitable force field (e.g., MMFF94).
3. Molecular Docking:
-
Software: Commonly used software for molecular docking includes AutoDock, PyRx, and Schrödinger Maestro.[6]
-
Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.
-
Docking Simulation: The prepared ligands are docked into the active site of the prepared COX-2 protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy scores. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Mandatory Visualization
The following diagram illustrates the Cyclooxygenase-2 (COX-2) signaling pathway, which is a key target for anti-inflammatory drugs.
References
- 1. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Proper Disposal of 2-Methyl-6-(trifluoromethyl)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methyl-6-(trifluoromethyl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.
This compound is a halogenated organic compound that requires careful handling and disposal as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health hazards. This guide outlines the necessary personal protective equipment (PPE), immediate safety precautions, and a step-by-step disposal plan.
I. Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
When handling this compound, all personnel must wear the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Hazard and Property Summary
The following table summarizes the key hazard and property information for this compound.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol [3] |
| Appearance | White to cream or yellow to pale brown solid (crystals or powder)[4] |
| Solubility in Water | Slightly soluble (4.7 g/L at 25°C)[4][5] |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[6] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper labeling, and transfer to an approved hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Waste Collection:
-
For solid waste, carefully transfer the chemical into the designated halogenated organic solids waste container using a chemically resistant spatula or scoop.
-
For solutions of the chemical, use a designated "Halogenated Organic Liquids" waste container.
-
Avoid creating dust. If the chemical is in powdered form, handle it with care to minimize airborne particles.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be disposed of in the designated solid hazardous waste container.
-
Disposal Request: Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Note on Chemical Treatment: Do not attempt to neutralize this compound with a base unless you are following a validated and approved protocol. The reaction of an acid with a base can be exothermic, and improper neutralization can lead to splashing or the release of hazardous fumes.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Personal protective equipment for handling 2-Methyl-6-(trifluoromethyl)nicotinic acid
Essential Safety and Handling Guide for 2-Methyl-6-(trifluoromethyl)nicotinic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Key hazard statements include:
Chemical and Physical Properties
| Property | Value |
| Physical State | Solid (Yellow - Brown) |
| Molecular Formula | C8 H6 F3 N O2 |
| Molecular Weight | 205.13 g/mol [1] |
| Odor | No information available[1] |
| Evaporation Rate | Not applicable (Solid)[1] |
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities.[3] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn. | To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse.[1][3] |
| Respiratory Protection | To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95).[3] | To protect against the inhalation of dust or vapors that may cause respiratory irritation. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring safe handling of this compound.
Preparation
-
Engineering Controls: Work in a well-ventilated area. The use of a laboratory fume hood is highly recommended.[1][3] Ensure that an eyewash station and safety shower are in close proximity to the workstation.
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.
-
Gather Materials: Have all necessary equipment and reagents ready before handling the chemical to minimize movement and potential for spills.
Handling the Chemical
-
Avoid Contact: Avoid direct contact with skin and eyes.[1]
-
Minimize Dust: Minimize dust generation when handling the solid form.
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Do not eat, drink, or smoke in the handling area.[1]
Workflow Diagram
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect waste material in a suitable, closed, and clearly labeled container.[1]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Environmental Precautions: Do not let the product enter drains or be released into the environment.[1][3]
Spill Response
-
Evacuate: Evacuate the area and ensure adequate ventilation.
-
Containment: For dry spills, sweep up or vacuum the material and place it into a suitable container for disposal, avoiding dust creation.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
